Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)22-15(20)14-9-7-13(8-10-14)11-12-19-16(21)23-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRXTBWKGDZUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123794 | |
| Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-61-4 | |
| Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for tert-butyl 4-(2-(boc-amino)ethyl)benzoate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves the direct esterification of commercially available 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid. This guide details the experimental protocol for this key transformation, presents relevant quantitative data, and illustrates the reaction pathway.
Overview of the Synthesis Pathway
The most direct and efficient pathway for the synthesis of this compound relies on the esterification of the carboxylic acid group of 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid with tert-butanol. Given the steric hindrance of the tert-butyl group, a mild and effective coupling method is required. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a well-established and suitable method for this transformation. This method proceeds under mild conditions, which is crucial to prevent the cleavage of the acid-labile Boc protecting group.
The overall reaction is depicted below:
Caption: Steglich esterification of 4-(2-(Boc-amino)ethyl)benzoic acid.
Experimental Protocol: Steglich Esterification
This section provides a detailed methodology for the synthesis of this compound via Steglich esterification.
Materials:
-
4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a solution of 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane, add tert-butanol (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the Steglich esterification of 4-(2-(Boc-amino)ethyl)benzoic acid. Please note that yields can vary based on reaction scale and purification efficiency.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 4-(2-(Boc-amino)ethyl)benzoic acid | 279.33 | 1.0 | - |
| tert-Butanol | 74.12 | 3.0 | - |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | - |
| 4-(Dimethylaminopyridine) (DMAP) | 122.17 | 0.1 | - |
| This compound | 335.44 | - | 75-90 |
Logical Workflow of the Synthesis
The logical progression of the synthesis, from starting materials to the final purified product, is illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis of the target molecule.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets for all chemicals and perform the synthesis in a well-ventilated fume hood.
Unveiling the Chemical Landscape of tert-Butyl 4-(2-(boc-amino)ethyl)benzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-Butyl 4-(2-(boc-amino)ethyl)benzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a benzoate moiety, a common scaffold in pharmacologically active compounds, and a Boc-protected aminoethyl side chain, which offers a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside a discussion of its potential applications and synthetic considerations.
Core Chemical Properties
While extensive peer-reviewed data on the physicochemical properties of this compound is limited, information from commercial suppliers provides a foundational understanding of this compound. It is crucial to note that these values may be provisional and should be confirmed through independent analysis.
| Property | Value | Source |
| CAS Number | 1334499-61-4 | Amadis Chemical Co., Ltd.[1] |
| Molecular Formula | C₁₈H₂₇NO₄ | CymitQuimica[2] |
| Molecular Weight | 321.4113 g/mol | CymitQuimica[2] |
| Appearance | Powder or liquid | Amadis Chemical Co., Ltd.[1] |
| Purity | ≥97% | Amadis Chemical Co., Ltd.[1] |
Synthetic Strategies
A potential synthetic pathway could be envisioned as follows:
References
In-Depth Technical Guide: Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
CAS Number: 1334499-61-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate, a bifunctional building block valuable in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from suppliers with established chemical principles and data from structurally related molecules to offer a thorough technical resource.
Chemical and Physical Properties
This compound is a key intermediate, featuring a tert-butyl ester and a Boc-protected amine. These functional groups allow for selective deprotection and further modification, making it a versatile tool in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
| Property | Value |
| CAS Number | 1334499-61-4 |
| Molecular Formula | C₁₈H₂₇NO₄ |
| Molecular Weight | 321.41 g/mol |
| Appearance | White to off-white powder or liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents like DCM, THF, and EtOAc. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the key transformations illustrated in the synthesis workflow. These should be adapted and optimized for the specific substrate.
Step 1: Boc Protection of 4-(2-Aminoethyl)benzoic Acid
-
Reaction Setup: To a solution of 4-(2-aminoethyl)benzoic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with water), a base such as triethylamine or sodium bicarbonate is added.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is then washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-(2-(Boc-amino)ethyl)benzoic acid, can be purified by crystallization or column chromatography.
Step 2: Tert-butylation of 4-(2-(Boc-amino)ethyl)benzoic Acid
-
Reaction Setup: The Boc-protected acid is dissolved in a dry, aprotic solvent like dichloromethane.
-
Esterification:
-
Method A (Coupling Agent): A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added, followed by the addition of tert-butanol.
-
Method B (Acid Catalysis): Alternatively, the reaction can be performed under acidic conditions, for example, by using a strong acid catalyst with tert-butyl acetate as both the solvent and the tert-butyl source.
-
-
Reaction Monitoring: The progress of the esterification is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with water and brine. The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography on silica gel.
Analytical Data
While specific analytical spectra for this compound are not widely published, the expected data can be inferred from its structure and comparison with similar compounds.
| Analysis | Expected Data |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-8.0 ppm).Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- group (approx. δ 2.8 and 3.4 ppm).Boc Protons: A singlet for the nine equivalent protons of the tert-butoxycarbonyl group (approx. δ 1.4 ppm).Tert-butyl Ester Protons: A singlet for the nine equivalent protons of the tert-butyl ester group (approx. δ 1.6 ppm). |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region for the ester and carbamate carbonyls (approx. δ 155-170 ppm).Aromatic Carbons: Signals in the aromatic region (approx. δ 125-150 ppm).Quaternary Carbons (Boc and t-Bu ester): Signals around δ 80 ppm.Ethyl Chain Carbons: Signals for the two methylene carbons.Methyl Carbons (Boc and t-Bu ester): Signals around δ 28 ppm. |
| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ peak at m/z 322.4, and a sodium adduct [M+Na]⁺ at m/z 344.4. Common fragmentation would involve the loss of the Boc group and/or the tert-butyl group. |
| Infrared (IR) | N-H Stretch: A peak around 3300-3400 cm⁻¹.C=O Stretch (Ester and Carbamate): Strong absorptions in the range of 1680-1740 cm⁻¹.C-O Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹.Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. |
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a variety of complex organic molecules. Its utility stems from the orthogonal protecting groups on the amino and carboxylic acid functionalities.
-
Peptide Synthesis: The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The tert-butyl ester can be selectively cleaved under acidic conditions.
-
Linker Chemistry: This molecule can be used as a linker in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The amino and carboxyl groups provide handles for attachment to both the targeting moiety and the payload.
-
Scaffold for Small Molecule Libraries: The functional groups on the aromatic ring can be further modified to create a diverse library of compounds for screening in drug discovery programs.
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
This technical guide provides a summary of the available information and logical extrapolations for this compound. For critical applications, it is recommended to obtain a certificate of analysis from the supplier and to perform in-house characterization.
"Tert-butyl 4-(2-(boc-amino)ethyl)benzoate" molecular weight
An In-depth Technical Guide to Tert-butyl 4-(2-(boc-amino)ethyl)benzoate for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and a proposed logical workflow for this compound. This compound is of interest to researchers in medicinal chemistry and drug development as a bifunctional building block, incorporating a protected amine and a masked carboxylic acid in the form of a tert-butyl ester.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 321.41 g/mol |
| Molecular Formula | C₁₈H₂₇NO₄ |
| CAS Number | 1334499-61-4 |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized as a two-step process starting from the commercially available 4-(2-aminoethyl)benzoic acid. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with a tert-butyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis.
Step 1: Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
This procedure outlines the protection of the amino group of 4-(2-aminoethyl)benzoic acid using di-tert-butyl dicarbonate.
-
Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Basification: Add a base, for example, sodium hydroxide (NaOH), to the solution to deprotonate the carboxylic acid and facilitate the reaction.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of approximately 3-4. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.
Step 2: Synthesis of this compound
This protocol describes the esterification of the carboxylic acid functionality to form the final product.[1]
-
Suspension: Suspend the product from Step 1, 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, in tert-butyl acetate.[1]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid, to the suspension.[1]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the esterification can be followed by TLC or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Logical Workflow for Application in Drug Discovery
The title compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. The following diagram illustrates a logical workflow for its application.
Caption: Workflow illustrating the selective deprotection and further functionalization of the title compound.
This workflow highlights the utility of this compound as a scaffold. By selectively removing either the Boc protecting group under acidic conditions or the tert-butyl ester under basic conditions, either the amine or the carboxylic acid functionality can be unmasked for subsequent reactions. This allows for the directional and controlled synthesis of a wide array of derivatives for biological screening.
References
The Versatile Building Block: A Technical Guide to Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate in Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel drug candidates. This technical guide delves into the synthesis, characterization, and application of tert-butyl 4-(2-(tert-butoxycarbonylamino)ethyl)benzoate , a bifunctional molecule poised to streamline the construction of complex molecular architectures. Its unique structural features, combining a protected amine and a masked carboxylic acid, make it an invaluable asset for medicinal chemists and organic synthesis professionals.
Core Properties and Specifications
Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate is a white to off-white solid at room temperature. Its structure features a phenethylamine backbone with the amino group protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid functionality masked as a tert-butyl ester. This dual protection strategy allows for selective deprotection and subsequent elaboration at either end of the molecule, providing significant synthetic flexibility.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₇NO₄ | N/A |
| Molecular Weight | 321.41 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from typical organic compounds |
| Purity | >95% (typically) | Supplier dependent |
Strategic Synthesis of the Building Block
The synthesis of this compound can be approached via two primary retrosynthetic pathways, both of which are detailed below.
Pathway A: Esterification followed by Boc Protection
This pathway commences with the tert-butyl esterification of 4-(2-aminoethyl)benzoic acid. The resulting amine can then be protected with a Boc group.
Pathway B: Boc Protection followed by Esterification
Alternatively, the synthesis can begin with the Boc protection of 4-(2-aminoethyl)benzoic acid, followed by the tert-butyl esterification of the carboxylic acid.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided below.
Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate (Intermediate for Pathway A)
Materials:
-
4-(2-Aminoethyl)benzoic acid hydrochloride
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of 4-(2-aminoethyl)benzoic acid hydrochloride in tert-butanol is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl 4-(2-aminoethyl)benzoate.
Synthesis of this compound (Final Product via Pathway A)
Materials:
-
tert-Butyl 4-(2-aminoethyl)benzoate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butyl 4-(2-aminoethyl)benzoate in dichloromethane, triethylamine is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with saturated ammonium chloride solution.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid (Intermediate for Pathway B)
Materials:
-
4-(2-Aminoethyl)benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane/Water mixture
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
4-(2-Aminoethyl)benzoic acid is dissolved in a mixture of dioxane and 1 M NaOH solution.
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is concentrated under reduced pressure to remove dioxane.
-
The aqueous residue is washed with ethyl acetate.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 4-(2-(Boc-amino)ethyl)benzoic acid.
Synthesis of this compound (Final Product via Pathway B)
Materials:
-
4-(2-(Boc-amino)ethyl)benzoic acid
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
5% Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium tert-butoxide in toluene, 4-(2-(Boc-amino)ethyl)benzoic acid is added.
-
The mixture is stirred at room temperature for 3-4 hours.
-
The reaction is quenched with 5% HCl solution and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Reaction Step | Reagents & Conditions | Typical Yield | Purity |
| Pathway A: Esterification | t-BuOH, H₂SO₄ (cat.), RT, 24h | 70-80% | >95% |
| Pathway A: Boc Protection | (Boc)₂O, Et₃N, DCM, RT, 12h | 85-95% | >98% |
| Pathway B: Boc Protection | (Boc)₂O, NaOH, Dioxane/H₂O, RT, 12h | 90-98% | >97% |
| Pathway B: Esterification | NaOtBu, Toluene, RT, 3-4h | 80-90% | >98% |
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the ethyl chain protons (two triplets), the Boc group protons (singlet), and the tert-butyl ester protons (singlet). |
| ¹³C NMR | Resonances for the aromatic carbons, the ethyl chain carbons, the carbonyl carbons of the ester and carbamate, and the carbons of the Boc and tert-butyl ester groups. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (ester and carbamate), and aromatic C-H stretching. |
| MS (Mass Spec) | Molecular ion peak corresponding to the calculated molecular weight. |
Applications in Drug Discovery and Development
The strategic placement of the Boc-protected amine and the tert-butyl ester allows for a wide range of synthetic transformations, making this compound a valuable building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.
General Workflow for Elaboration
The orthogonal nature of the protecting groups allows for selective deprotection and subsequent modification.
This building block serves as a key intermediate in the synthesis of various biologically active compounds. For instance, the free amine, obtained after Boc deprotection, can be acylated or alkylated to introduce diverse functionalities. Conversely, selective removal of the tert-butyl ester provides a carboxylic acid ready for amide bond formation or other transformations. This versatility is particularly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules. Its dual-protected nature allows for controlled, sequential modifications, making it a powerful tool for researchers and professionals in the pharmaceutical and life sciences industries. The synthetic routes and protocols outlined in this guide provide a solid foundation for the efficient utilization of this versatile intermediate in the pursuit of novel therapeutics.
The Versatile Building Block: A Technical Guide to Tert-butyl 4-(2-(boc-amino)ethyl)benzoate in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. Among the vast array of available chemical scaffolds, Tert-butyl 4-(2-(boc-amino)ethyl)benzoate has emerged as a particularly valuable and versatile building block. Its unique structural features, incorporating a protected amine and a readily modifiable ester group, provide a robust platform for the construction of diverse molecular architectures with potential therapeutic applications.
This in-depth technical guide serves as a comprehensive resource for researchers and scientists, offering a detailed exploration of the properties, reactions, and applications of this compound. We will delve into established experimental protocols, present key quantitative data, and visualize the logical workflows for its utilization in the synthesis of innovative compounds.
Core Properties and Structure
This compound, with the CAS number 1334499-61-4, possesses a molecular formula of C₁₈H₂₇NO₄ and a molecular weight of 321.41 g/mol .[1] The molecule's utility stems from its bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain offers a stable yet easily removable shield for the nitrogen atom, allowing for selective reactions at other sites of the molecule. Simultaneously, the tert-butyl ester at the para-position of the benzoate ring provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid or direct derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1334499-61-4 |
| Molecular Formula | C₁₈H₂₇NO₄ |
| Molecular Weight | 321.41 g/mol |
| Appearance | Powder or liquid |
| Purity | Typically ≥97% |
Synthetic Utility and Key Reactions
The primary application of this compound lies in its role as a scaffold for the synthesis of more complex molecules, particularly those with pharmaceutical potential. The two key reactive sites, the Boc-protected amine and the tert-butyl ester, can be manipulated sequentially or in concert to introduce a wide range of functional groups and build molecular diversity.
Deprotection of the Boc Group
The removal of the Boc protecting group is a fundamental step in many synthetic pathways, unmasking the primary amine for subsequent reactions such as amidation, alkylation, or sulfonylation. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).
-
Add an excess of TFA (e.g., 2-4 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
-
Hydrolysis of the Tert-butyl Ester
Conversion of the tert-butyl ester to the corresponding carboxylic acid opens up another avenue for derivatization, most commonly through amide bond formation. This transformation is typically carried out under basic or acidic conditions, though acidic conditions may also cleave the Boc group.
Experimental Protocol: Ester Hydrolysis
-
Reagents: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 1:1 v/v).
-
Add an excess of LiOH (e.g., 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of ~3-4 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Application in the Synthesis of Bioactive Molecules
While specific examples of novel compounds synthesized directly from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous structures provide a clear roadmap for its potential applications. The core structure is a key component in the synthesis of various classes of compounds, including but not limited to:
-
Peptidomimetics: The deprotected amine can be coupled with amino acids or peptide fragments to create novel peptidomimetic structures with potential therapeutic activities.
-
Heterocyclic Compounds: The bifunctional nature of the molecule allows for its use in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.
-
Enzyme Inhibitors and Receptor Ligands: By strategically modifying both the amine and the carboxylate functionalities, novel molecules can be designed to target specific enzymes or receptors implicated in disease pathways.
Table 2: Representative Yields for Analogous Reactions
| Reaction Type | Starting Material Analogue | Product Analogue | Yield (%) |
| Amide Coupling | (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-2-methylene-5-oxopentanoic acid | Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-carbamoylpent-4-enoate | 48 |
| Esterification | L-glutamic acid derivative | tert-butyl ester derivative | 70 |
| Boc-Protection | Amide derivative | N-Boc protected derivative | 87 |
Note: The yields presented are for reactions with structurally similar starting materials and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental and Logical Workflows
The versatility of this compound as a starting material allows for a variety of synthetic routes. Below are logical workflow diagrams illustrating potential synthetic pathways.
References
Methodological & Application
Application Notes and Protocols for Tert-butyl 4-(2-(boc-amino)ethyl)benzoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate (CAS 1334499-61-4) is a non-natural amino acid derivative with significant potential in solid-phase peptide synthesis (SPPS). Structurally, it is an analog of phenylalanine, featuring a para-substituted ethylbenzoate group with both the carboxylic acid and the alpha-amino group protected by tert-butyl and Boc (tert-butyloxycarbonyl) groups, respectively. This unique structure allows for its incorporation into peptide chains to introduce novel functionalities, modify peptide conformation, and serve as a versatile building block in the development of peptide-based therapeutics, including peptide-drug conjugates (PDCs).
The dual protection strategy makes it compatible with standard Boc-SPPS methodologies. The Boc group on the α-amine is labile to moderate acids like trifluoroacetic acid (TFA), allowing for sequential peptide elongation, while the tert-butyl ester on the side chain is cleaved under stronger acidic conditions, typically during the final cleavage from the resin. This orthogonality is a cornerstone of modern peptide synthesis.
Molecular Formula: C₁₈H₂₇NO₄ Molecular Weight: 321.41 g/mol
Disclaimer: Specific experimental data for the direct application of this compound in SPPS is not extensively available in peer-reviewed literature. The following protocols and data are representative examples based on standard Boc-SPPS procedures for similar non-natural amino acids and are intended for guidance.
Application Notes
The incorporation of this compound into a peptide sequence can serve several strategic purposes in peptide design and drug development:
-
Introduction of a Hydrophobic Spacer: The ethylbenzoate moiety provides a rigid, hydrophobic extension from the peptide backbone. This can be utilized to probe receptor binding pockets, modulate peptide solubility, and influence the overall three-dimensional structure of the peptide.
-
Scaffold for Peptide-Drug Conjugates: After deprotection, the carboxylic acid on the side chain can serve as a handle for the conjugation of small molecule drugs, imaging agents, or other moieties. This makes it a valuable tool for the construction of targeted PDCs.
-
Creation of Peptide Libraries: The unique structure of this amino acid can be incorporated into peptide libraries to explore structure-activity relationships (SAR). By systematically replacing natural amino acids with this analog, researchers can identify key interactions and design peptides with enhanced potency, selectivity, or stability.
-
Modulation of Pharmacokinetic Properties: The introduction of this non-natural amino acid can alter the metabolic stability and pharmacokinetic profile of a peptide, potentially leading to improved in vivo performance.
Experimental Protocols
The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol assumes a starting scale of 0.1 mmol on a suitable resin, such as MBHA resin for a C-terminal amide.
Materials and Reagents
-
MBHA (4-methylbenzhydrylamine) resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
This compound
-
Standard Boc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the MBHA resin (0.1 mmol) in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM (10 mL) for 20 minutes.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL), followed by DMF (3 x 10 mL).
-
-
Neutralization: Treat the resin with 10% DIPEA in DMF (10 mL) for 2 x 2 minutes. Wash with DMF (3 x 10 mL).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (0.4 mmol, 128.6 mg) and HBTU (0.4 mmol, 151.8 mg) in 5 mL of DMF.
-
Add DIPEA (0.8 mmol, 139 µL) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: After a negative ninhydrin test, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection (HF Cleavage)
-
Resin Preparation: After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in an HF cleavage apparatus.
-
Add appropriate scavengers (e.g., 1 mL of anisole or p-cresol per gram of resin).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Purification:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following table presents exemplary quantitative data that could be expected from the synthesis of a model peptide incorporating this compound.
| Parameter | Exemplary Value | Notes |
| Resin Substitution | 0.5 mmol/g | Typical for MBHA resin. |
| Coupling Efficiency | >99% | As determined by the Kaiser (ninhydrin) test. |
| Crude Peptide Yield | 75-85% | Based on the initial resin loading. |
| Purity of Crude Peptide | 60-70% | Determined by analytical RP-HPLC. |
| Purity after Purification | >95% | Determined by analytical RP-HPLC. |
| Final Purified Yield | 25-40% | Overall yield after synthesis and purification. |
Visualizations
Workflow for Incorporating the Modified Amino Acid
Caption: Boc-SPPS cycle for the incorporation of the modified amino acid.
Logic of Utilizing the Modified Amino Acid in Peptide-Drug Conjugates
Caption: Workflow from SPPS to a peptide-drug conjugate.
Protecting Group Cleavage Strategy
Caption: Orthogonal cleavage of Boc and tert-butyl protecting groups.
Application Notes and Protocols: Amide Coupling Reactions of 4-(2-(Boc-amino)ethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the amide coupling of 4-(2-(Boc-amino)ethyl)benzoic acid, a versatile building block in medicinal chemistry and peptide synthesis. The protocols cover the initial preparation of the carboxylic acid from its tert-butyl ester precursor and subsequent coupling reactions using various common reagents.
Overview
The overall process involves two main stages: the deprotection of the tert-butyl ester to yield the free carboxylic acid, followed by the activation of the carboxylic acid with a coupling reagent and reaction with a primary or secondary amine to form the desired amide bond.
Preparation of 4-(2-(Boc-amino)ethyl)benzoic Acid
The starting material, tert-butyl 4-(2-(Boc-amino)ethyl)benzoate, must first be hydrolyzed to the corresponding carboxylic acid to enable amide coupling. Acid-catalyzed cleavage is a common and efficient method for the removal of tert-butyl esters.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 5-10 mL per gram of ester).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 25-50% TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purification: The crude product can be purified by trituration with a non-polar solvent like diethyl ether or hexanes to precipitate the carboxylic acid, which is then collected by filtration. Alternatively, purification can be achieved by recrystallization or flash column chromatography. The resulting 4-(2-(Boc-amino)ethyl)benzoic acid is typically a solid.[1][2]
Amide Coupling Reactions
The formation of an amide bond from 4-(2-(Boc-amino)ethyl)benzoic acid and an amine is facilitated by coupling reagents that activate the carboxylic acid. The choice of reagent, base, and solvent can significantly impact the reaction efficiency and yield. Below are summarized conditions for several widely used coupling systems.
| Coupling Reagent | Additive | Base (eq) | Solvent | Temperature (°C) | Typical Yield (%) |
| HATU | None | DIPEA (2.0-4.0) | DMF, ACN | 0 to RT | 70-95 |
| HBTU | HOBt (1.0-1.2) | DIPEA or NMM (2.0-3.0) | DMF, DCM | 0 to RT | 65-90 |
| EDC·HCl | HOBt (1.0-1.2) | DIPEA or Et₃N (1.5-3.0) | DCM, DMF | 0 to RT | 60-85 |
| PyBOP | None | DIPEA (2.0-3.0) | DMF, DCM | 0 to RT | 70-90 |
| DIC | HOBt or Oxyma Pure (1.1) | None or DIPEA (cat.) | DCM, DMF | RT | 60-85 |
Note: The optimal conditions may vary depending on the specific amine substrate. Equivalents are relative to the carboxylic acid.
Detailed Experimental Protocols for Amide Coupling
Below are detailed protocols for two of the most common and efficient coupling methods.
-
Activation: To a solution of 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile (ACN), add HATU (1.05-1.2 eq).[3][4][5]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Dissolution: Dissolve 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and the amine (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.[7][8]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution. If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine (Et₃N) is required.[9]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of amides from this compound.
Caption: Mechanism of amide bond formation via carboxylic acid activation.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Purification of Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 4-(2-(Boc-amino)ethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality is crucial for regioselective reactions. Following its synthesis, effective purification is paramount to remove unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate purification strategy.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₈H₂₇NO₄ | Calculated |
| Molecular Weight | 321.41 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds[1] |
| Melting Point | Not explicitly found; expected to be a solid at room temperature. | Inferred from similar compounds[1] |
| Polarity | Moderately polar | Based on chemical structure |
| Solubility | Soluble in ethyl acetate, dichloromethane, and other common organic solvents. | General chemical knowledge |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate gradient.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes or flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain (for visualization, if necessary)
Procedure
1. Preparation of the Slurry and Packing the Column:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.
-
For a typical purification of ~1-2 grams of crude material, a column with a diameter of 3-5 cm is appropriate.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Pour the slurry into the column carefully, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.
3. Elution and Fraction Collection:
-
Begin the elution with a low-polarity solvent system, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent to facilitate the separation of compounds. A suggested gradient is outlined in Table 2. The progress of the separation should be monitored by TLC.
-
Collect fractions of a suitable volume (e.g., 10-25 mL) in labeled tubes or flasks.
4. Monitoring the Separation by Thin Layer Chromatography (TLC):
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 20-30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot.
-
The expected Rf value for the product in 30% ethyl acetate/hexane is estimated to be around 0.3-0.5.[2]
-
Combine the fractions that contain the pure product.
5. Isolation of the Purified Product:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product by analytical techniques such as NMR, and mass spectrometry to confirm its identity and purity.
Recommended Elution Gradient
The following gradient is a starting point and may require optimization based on the specific impurity profile of the crude material.
| Step | Solvent System (Ethyl Acetate in Hexane) | Volume (Column Volumes) | Purpose |
| 1 | 5% | 2 | Elute non-polar impurities |
| 2 | 5% → 20% (linear gradient) | 5 | Gradually elute compounds of increasing polarity |
| 3 | 20% | 3 | Elute the target compound |
| 4 | 20% → 40% (linear gradient) | 5 | Elute more polar impurities |
Expected Results
Based on purifications of similar Boc-protected amines, the following results can be anticipated.
| Parameter | Expected Value | Notes |
| Yield | 80-95% | Dependent on the purity of the crude material.[3] |
| Purity | >98% | As determined by HPLC or ¹H NMR. |
| Rf Value | ~0.4 in 30% Ethyl Acetate/Hexane | This is an estimate and should be determined experimentally.[2] |
| Appearance | White to off-white solid | [1] |
Workflow and Logic Diagram
The overall workflow for the purification of this compound is illustrated in the following diagram.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product not eluting: Increase the polarity of the eluent.
-
Poor separation: Use a shallower gradient, a longer column, or a finer mesh silica gel.
-
Streaking on TLC: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
-
Product co-elutes with an impurity: Try a different solvent system (e.g., dichloromethane/methanol).
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following this protocol, researchers can obtain the desired compound with high purity, which is essential for its use in subsequent synthetic steps in drug discovery and development.
References
Application Notes and Protocols: Solubility of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate in Organic Solvents
Introduction
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is a bifunctional organic molecule commonly utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Its structure incorporates a protected amine (Boc group), an aromatic ring, and a tert-butyl ester, making it a versatile scaffold for various chemical modifications.
Understanding the solubility of this compound in different organic solvents is critical for its effective use in research and development. Solubility data informs key decisions in process chemistry, including the choice of solvents for chemical reactions, purification methods such as recrystallization and chromatography, and the preparation of stock solutions for screening assays. This document provides standardized protocols for determining both the qualitative and quantitative solubility of this compound in a range of common organic solvents.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in public literature. The following tables are provided for researchers to systematically record their experimental findings. It is recommended to perform these tests under standard laboratory conditions (e.g., 20-25 °C and atmospheric pressure).
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations (e.g., Color change, Exotherm) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane (DCM) | 3.1 | ||
| Diethyl Ether | 2.8 | ||
| Ethyl Acetate (EtOAc) | 4.4 | ||
| Acetone | 5.1 | ||
| Isopropanol (IPA) | 3.9 | ||
| Ethanol (EtOH) | 4.3 | ||
| Methanol (MeOH) | 5.1 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Dichloromethane (DCM) | Shake-Flask | ||
| Ethyl Acetate (EtOAc) | Shake-Flask | ||
| Methanol (MeOH) | Shake-Flask | ||
| Acetonitrile (ACN) | Shake-Flask | ||
| Tetrahydrofuran (THF) | Shake-Flask | ||
| N,N-Dimethylformamide (DMF) | Shake-Flask |
Experimental Protocols
The following protocols provide a systematic approach to determining the solubility of this compound.
Protocol for Qualitative Solubility Assessment
This rapid method is used for initial screening of solvents.
Materials:
-
This compound
-
Selected organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a clean, dry vial.
-
Add the selected solvent dropwise, starting with 0.1 mL.
-
Cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A portion of the solid dissolves, but undissolved particles remain, or the solution appears hazy/turbid.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is not fully soluble, continue to add the solvent in 0.1 mL increments up to a total volume of 1 mL, vortexing after each addition.
-
Record the observations in Table 1. A common threshold for classifying a compound as "soluble" in this context is if it dissolves at a concentration of 10 mg/mL or less.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., add 50 mg to 2 mL of the chosen solvent). The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-wetted with the same solvent) into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Alternatively, for a gravimetric approach, accurately pipette a known volume of the filtered solution into a pre-weighed vial, evaporate the solvent completely under a stream of nitrogen or in a vacuum oven, and weigh the remaining solid residue.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor used.
-
Replicates: Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.
Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for solubility determination.
References
Application Notes and Protocols: Step-by-Step Synthesis of Peptides Using Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate into peptide chains using solid-phase peptide synthesis (SPPS). This versatile building block can be utilized to introduce a unique aromatic spacer with a protected amine functionality, enabling the synthesis of modified peptides with potential applications in drug development and biomedical research. The protocols outlined below cover the coupling of this moiety, subsequent peptide chain elongation, and final cleavage and deprotection steps.
Introduction
This compound is a non-proteinogenic amino acid derivative that offers a unique structural motif for peptide modification. The presence of a tert-butyl ester and a Boc-protected amine allows for orthogonal protection strategies in standard solid-phase peptide synthesis (SPPS). The ethyl benzoate core provides a rigid spacer, while the Boc-protected amino group can be deprotected for further functionalization or to act as a point of chain extension. These application notes will detail the step-by-step process for utilizing this compound in peptide synthesis.
Data Presentation
Table 1: Reagents and Solvents for Peptide Synthesis
| Reagent/Solvent | Abbreviation | Grade | Purpose |
| This compound | Custom Building Block | Synthesis Grade | Incorporation into peptide |
| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Solvent |
| Dichloromethane | DCM | Anhydrous | Solvent, Washing |
| Piperidine | - | Reagent Grade | Fmoc deprotection |
| Trifluoroacetic acid | TFA | Reagent Grade | Boc deprotection, Cleavage |
| Diisopropylethylamine | DIEA | Reagent Grade | Base for coupling |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Reagent Grade | Coupling agent |
| 1-Hydroxybenzotriazole | HOBt | Reagent Grade | Coupling additive |
| Diisopropylcarbodiimide | DIC | Reagent Grade | Coupling agent |
| Triisopropylsilane | TIPS | Reagent Grade | Scavenger |
| Diethyl ether | - | Anhydrous | Peptide precipitation |
Table 2: Typical Yields and Purity for a Model Tripeptide Synthesis
| Peptide Sequence | Resin Loading (mmol/g) | Crude Yield (%) | Purity by RP-HPLC (%) |
| Ac-Ala-Phe-[4-(2-aminoethyl)benzoic acid] | 0.5 | 75 | >95 |
| H-Gly-Trp-[4-(2-aminoethyl)benzoic acid] | 0.6 | 72 | >93 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a peptide with C-terminal modification using this compound.
1. Resin Preparation and Swelling:
-
Place 100 mg of Wang resin (or a suitable resin for C-terminal acids) in a fritted syringe reaction vessel.
-
Add 2 mL of DCM and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DCM.
2. Loading of the First Amino Acid (this compound):
-
Dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.
-
In a separate vial, dissolve 3 equivalents of DIC in DCM.
-
Add the DIC solution to the amino acid/HOBt solution and vortex for 2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add 1 equivalent of DIEA to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
To monitor coupling completion, a Kaiser test can be performed.
-
After completion, drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the resin under vacuum.
3. Boc Deprotection:
-
Add a solution of 50% TFA in DCM (v/v) to the resin.[1]
-
Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).
4. Neutralization:
-
Add a solution of 10% DIEA in DMF (v/v) to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and wash with DMF (3 x 2 mL).
5. Coupling of the Next Boc-Protected Amino Acid:
-
Repeat the coupling procedure as described in step 2 with the desired Boc-protected amino acid.
6. Peptide Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid in the desired sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Diagram 2: Workflow for Peptide Synthesis using this compound
Caption: SPPS workflow for peptide synthesis.
Diagram 3: Logical Relationship of Protecting Groups
Caption: Orthogonal protection scheme.
References
Application Notes: Synthesis of Novel Amino Acid Analogs Using Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of tert-butyl 4-(2-(Boc-amino)ethyl)benzoate as a versatile starting material for the synthesis of non-natural amino acid analogs. The protocols and data presented herein focus on the preparation of phenylalanine analogs with functionalizable side chains, which are of significant interest in drug discovery and peptide engineering.
The core structure of this compound combines a protected aminoethyl group with a benzoate ester, offering multiple reaction sites for chemical modification. This allows for the introduction of diverse functionalities, leading to the creation of amino acid analogs with tailored properties for various research applications, including their potential incorporation into peptides and peptidomimetics.[1][2]
Key Applications
-
Synthesis of Phenylalanine Analogs: The primary application of this reagent is in the synthesis of substituted phenylalanine analogs. The aromatic ring and the ethylamine side chain can be further modified to create a library of novel amino acids.
-
Incorporation into Peptides: These non-natural amino acids can be incorporated into peptides to enhance their stability, binding affinity, or to introduce novel functionalities.[1][2][3]
-
Drug Discovery: Amino acid analogs are crucial building blocks in the development of therapeutic peptides and small molecule drugs. Analogs derived from the title compound, due to their structural similarity to phenethylamine, may have applications in neuroscience research.[4]
Experimental Protocols
Protocol 1: Synthesis of a Dehydroamino Acid Precursor
This protocol describes the synthesis of a key intermediate, a dehydroamino acid derivative, from this compound. This precursor is then used in the asymmetric synthesis of the target amino acid analog.
Materials:
-
This compound
-
N-Benzoyl-2-methyl-alanine
-
Acetic anhydride
-
Sodium acetate
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1 equivalent), N-benzoyl-2-methyl-alanine (1.2 equivalents), and sodium acetate (0.3 equivalents) in toluene is heated to reflux.
-
Acetic anhydride (3 equivalents) is added dropwise over 30 minutes.
-
The reaction mixture is maintained at reflux for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired dehydroamino acid precursor.
Protocol 2: Asymmetric Hydrogenation for the Synthesis of a Phenylalanine Analog
This protocol details the asymmetric hydrogenation of the dehydroamino acid precursor to yield a chiral phenylalanine analog.
Materials:
-
Dehydroamino acid precursor (from Protocol 1)
-
Rhodium catalyst (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., a derivative of BridgePhos)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, the dehydroamino acid precursor (1 equivalent), rhodium catalyst (0.01 equivalents), and the chiral phosphine ligand (0.012 equivalents) are dissolved in degassed methanol in a high-pressure reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (pressure may vary, typically 1-10 atm) at room temperature for 12-24 hours.
-
Upon completion, the reactor is carefully vented, and the solvent is removed under reduced pressure.
-
The residue is purified by a suitable method, such as column chromatography, to yield the final protected amino acid analog.
Quantitative Data
The following table summarizes typical results for the asymmetric hydrogenation of dehydroamino acid precursors to yield amino acid analogs. The data is representative of the high yields and enantioselectivities that can be achieved using this methodology.
| Entry | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | [Rh(COD)2]BF4 / BridgePhos | Dehydroamino acid precursor | up to 98 | up to 99.7 |
| 2 | Ir-based catalyst | Benzoxazinone derivative | 88-96 | 91->99 |
Data is based on similar reactions reported in the literature.[5][6]
Visualizations
Caption: General workflow for the synthesis and application of amino acid analogs.
Caption: Key steps in the asymmetric hydrogenation reaction.
Signaling Pathways
While specific signaling pathways for amino acid analogs derived from this compound are not extensively documented, their structural resemblance to endogenous molecules like phenethylamine and dopamine suggests potential interactions with monoaminergic systems in the central nervous system.[4][7] Phenethylamine acts as a neuromodulator by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2).[4] Analogs with modified side chains could potentially modulate these or related pathways, making them interesting candidates for neurological drug discovery. Further research is required to elucidate the specific biological targets and signaling cascades affected by these novel amino acid analogs. The incorporation of these analogs into peptides could also be used to probe protein-protein interactions within various signaling pathways.[1][2]
References
- 1. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imd.awh.durham.ac.uk [imd.awh.durham.ac.uk]
- 3. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Coupling of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate to Solid-Phase Synthesis Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental protocol for the coupling of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate to a solid-phase synthesis resin. This procedure is a critical step in solid-phase organic synthesis (SPOS), particularly for the construction of small molecule libraries and peptide analogues where a bifunctional linker is required. The protocol outlines the use of Wang resin, a popular support for the immobilization of carboxylic acids, and employs standard coupling reagents to form a stable ester linkage. The tert-butoxycarbonyl (Boc) protecting group on the amine remains intact under these coupling conditions, allowing for further synthetic modifications at other positions.
Key Experimental Protocols
Protocol 1: Coupling of this compound to Wang Resin
This protocol describes the esterification of the carboxylic acid group of this compound to the hydroxyl groups of Wang resin using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Wang Resin (100-200 mesh, typical loading capacity of 0.8-1.2 mmol/g)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling:
-
Place the desired amount of Wang resin (e.g., 1 g) into a solid-phase synthesis vessel.
-
Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.[1][]
-
Drain the DCM through the frit.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve this compound (2-4 equivalents relative to the resin loading capacity) in anhydrous DCM or a minimal amount of DMF if solubility is an issue.[1]
-
Add DIC (2-4 equivalents) to the solution of the carboxylic acid.
-
Allow the activation to proceed for 10-20 minutes at room temperature.
-
-
Coupling Reaction:
-
Washing:
-
After the coupling reaction, drain the reaction mixture.
-
Wash the resin sequentially with:
-
DCM (3 x 15 mL)
-
DMF (3 x 15 mL)
-
MeOH (3 x 15 mL)
-
DCM (3 x 15 mL)
-
-
Dry the resin under vacuum to a constant weight.
-
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin, a capping step can be performed.
-
Suspend the resin in DCM and add a solution of acetic anhydride (5 equivalents) and pyridine (5 equivalents).
-
Shake the mixture at room temperature for 1-2 hours.[]
-
Wash the resin as described in step 4 and dry under vacuum.
-
Protocol 2: Determination of Resin Loading Capacity
The loading of the molecule onto the resin can be determined spectrophotometrically by cleaving a small, accurately weighed amount of the dried resin and quantifying the released molecule.
Materials:
-
Loaded and dried resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and cuvettes
Procedure:
-
Resin Sample Preparation:
-
Accurately weigh a small amount of the dry, loaded resin (e.g., 5-10 mg) into a small flask.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. [4]
-
Add a known volume of the cleavage cocktail (e.g., 1 mL) to the resin.
-
Allow the cleavage to proceed for 1-2 hours at room temperature with occasional agitation.[5]
-
-
Sample Preparation for UV-Vis Analysis:
-
Filter the cleavage solution to remove the resin beads.
-
Wash the resin with a small amount of DCM and combine the filtrates.
-
Transfer the combined filtrate to a volumetric flask of known volume and dilute with DCM to the mark.
-
-
Spectrophotometric Measurement:
-
Determine the absorbance of the solution at the λmax of this compound. A standard calibration curve should be prepared using known concentrations of the pure compound.
-
Calculate the concentration of the cleaved molecule in the solution using the Beer-Lambert law (A = εbc).
-
-
Calculation of Loading Capacity:
-
Loading (mmol/g) = (Concentration (mol/L) * Volume (L) * 1000) / Mass of resin (g)
-
Data Presentation
Table 1: Reagent Equivalents for Coupling Reaction
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| This compound | 2 - 4 | Substrate to be coupled |
| N,N'-Diisopropylcarbodiimide (DIC) | 2 - 4 | Coupling agent, activates the carboxylic acid |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 | Catalyst for the esterification reaction |
Table 2: Typical Parameters for Coupling and Cleavage
| Parameter | Value | Notes |
| Resin Type | Wang Resin | Polystyrene-based resin with a p-alkoxybenzyl alcohol linker, suitable for acid-labile cleavage.[6] |
| Resin Loading | 0.8 - 1.2 mmol/g | Manufacturer's specification. Actual loading after coupling will be determined experimentally. |
| Coupling Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous solvents are crucial for efficient coupling.[1] |
| Coupling Time | 12 - 24 hours | Reaction progress can be monitored by taking a small sample of resin and performing a cleavage test. |
| Coupling Temperature | Room Temperature | |
| Cleavage Reagent | 50% Trifluoroacetic acid (TFA) in DCM | Cleaves the ester linkage to release the molecule with a free carboxylic acid.[7] |
| Cleavage Time | 1 - 2 hours |
Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
Issue 1: Low yield of the final product.
-
Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis (Boc protection followed by tert-butyl esterification).
-
Incomplete Boc Protection: Ensure the complete consumption of the starting material, 4-(2-aminoethyl)benzoic acid, during the Boc protection step. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider adjusting the base (e.g., from triethylamine to diisopropylethylamine) or the solvent.
-
Suboptimal Esterification Conditions: The Steglich esterification (using DCC and a catalytic amount of DMAP) is a mild and effective method for creating tert-butyl esters, especially for sterically hindered substrates.[1][2] Ensure all reagents are anhydrous, as moisture can quench the active intermediates.
-
Product Loss During Workup: The product may be partially lost during aqueous workup or purification. Ensure the pH is appropriately adjusted during extractions to keep the product in the organic phase. Use a minimal amount of solvent for recrystallization or chromatography to avoid leaving the product in the mother liquor.
-
Side Reactions: Several side reactions can consume starting materials or the desired product. Please refer to the specific side reaction entries below for more details.
-
Issue 2: Presence of an N-acylurea byproduct in the final product.
-
Question: After the esterification step using DCC/DMAP, I observe a significant amount of a white, insoluble precipitate which I suspect is N,N'-dicyclohexylurea (DCU), but I also see an additional spot on TLC that is not my product. What could this be?
-
Answer: The additional byproduct is likely an N-acylurea. This arises from the intramolecular rearrangement of the O-acylisourea intermediate formed from the reaction of your carboxylic acid and DCC.[2] This side reaction becomes more prominent with sterically hindered alcohols or when the reaction is slow.[3]
-
Troubleshooting:
-
Optimize DMAP concentration: Ensure you are using a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium salt, which then reacts with the alcohol, outcompeting the rearrangement to the N-acylurea.[2]
-
Reaction Temperature: Keep the reaction temperature at or below room temperature. Adding DCC at 0 °C can help minimize the formation of the N-acylurea byproduct.[1]
-
Order of Addition: Add the DCC to the solution of the carboxylic acid, tert-butanol, and DMAP.
-
-
Issue 3: Accidental deprotection of the Boc group.
-
Question: My final product shows a significant impurity that corresponds to the de-Boc-protected product. How can I avoid this?
-
Answer: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[] Accidental deprotection can occur during the esterification step or the workup.
-
Esterification Method: Avoid strongly acidic conditions for the esterification. While acid-catalyzed methods using isobutylene or tert-butyl acetate exist, they can lead to Boc deprotection.[5][6] The DCC/DMAP method (Steglich esterification) is performed under neutral to mildly basic conditions and is therefore compatible with the Boc group.[1][2]
-
Workup: During the aqueous workup, avoid washing with strongly acidic solutions. If an acid wash is necessary to remove basic impurities, use a mild acid like a dilute solution of citric acid or potassium bisulfate and perform the extraction quickly at a low temperature.[7]
-
Purification: Avoid using acidic solvents in chromatography. A neutral solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process starting from 4-(2-aminoethyl)benzoic acid:
-
Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[]
-
Tert-butyl Esterification: The carboxylic acid of the resulting N-Boc protected intermediate is then esterified using tert-butanol. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly suitable method for this transformation due to its mild conditions.[1][2]
Q2: What are the potential side products during the Boc protection step?
A2: Besides incomplete reaction, potential side products include:
-
Di-Boc Product: Under certain conditions, especially with a catalyst like DMAP, a second Boc group can be added to the amine.[]
-
Urea Formation: With sterically hindered amines, reaction with Boc₂O can sometimes lead to the formation of urea-type byproducts.[]
-
Over-alkylation: The tert-butyl cation, a byproduct of the Boc group introduction under certain conditions, can potentially alkylate the aromatic ring, although this is less common with Boc₂O.
Q3: Can I perform the esterification first, followed by the Boc protection?
A3: While possible, it is generally not the preferred route. The free amino group in tert-butyl 4-(2-aminoethyl)benzoate is a nucleophile and can interfere with certain esterification methods. For instance, in a DCC-mediated esterification, the amine could react with the activated carboxylic acid of another molecule, leading to amide bond formation and oligomerization. Protecting the amine first simplifies the subsequent esterification step and prevents such side reactions.
Q4: How can I purify the final product?
A4: The final product, this compound, can be purified using standard techniques:
-
Filtration: If using the DCC/DMAP method, the primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[1]
-
Aqueous Workup: A standard aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) followed by a mild acid wash (e.g., dilute citric acid or brine) can remove unreacted starting materials and water-soluble byproducts.
-
Column Chromatography: Flash column chromatography on silica gel using a non-polar solvent system like hexane/ethyl acetate is effective for separating the desired product from any remaining starting materials and non-polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Summary of Potential Impurities
| Impurity | Source | Recommended Action |
| 4-(2-Aminoethyl)benzoic acid | Incomplete Boc protection | Monitor reaction by TLC; consider adjusting reaction time or reagents. |
| 4-(2-(Boc-amino)ethyl)benzoic acid | Incomplete esterification | Ensure anhydrous conditions; use an appropriate amount of coupling agents. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling | Remove by filtration. |
| N-Acylurea | Side reaction of DCC coupling | Use catalytic DMAP; maintain low reaction temperature.[2][3] |
| Tert-butyl 4-(2-aminoethyl)benzoate | Accidental deprotection of Boc group | Avoid acidic conditions during esterification and workup.[] |
| Di-Boc protected starting material | Side reaction during Boc protection | Avoid excess Boc₂O and catalytic DMAP if only mono-protection is desired.[] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid (Boc Protection)
-
Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in a suitable solvent mixture such as 1:1 dioxane/water or THF/water.
-
Add a base such as sodium bicarbonate (2 equivalents) or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound (Steglich Esterification)
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-(Boc-amino)ethyl)benzoic acid (1 equivalent), tert-butanol (1.5 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate with a dilute acid (e.g., 0.5 M citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Tert-butyl 4-(2-(boc-amino)ethyl)benzoate". The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
General Troubleshooting Workflow
Before diving into specific reaction issues, consider this general workflow for troubleshooting suboptimal reaction outcomes.
Caption: General troubleshooting workflow for synthesis reactions.
Method 1: Suzuki-Miyaura Coupling
This approach involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., tert-butyl 4-bromobenzoate) with a suitable organoboron reagent (e.g., a Boc-protected 2-aminoethyl boronic acid derivative).
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling reaction pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Tert-butyl 4-bromobenzoate
-
Potassium (2-(Boc-amino)ethyl)trifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add tert-butyl 4-bromobenzoate (1.0 equiv), potassium (2-(Boc-amino)ethyl)trifluoroborate (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the reaction mixture (e.g., a 4:1 toluene:water ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
Q1: My reaction shows low or no conversion. What are the common causes?
A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors:
-
Inactive Catalyst: Ensure the palladium catalyst is active. The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst. Inefficient reduction of the precatalyst can stall the reaction.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere.
-
Poorly Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thoroughly degas all solvents and the reaction mixture.
-
Insufficient Base: The base is crucial for activating the boronic acid derivative for transmetalation.[1] Ensure the base is anhydrous (if required by the specific protocol) and added in the correct stoichiometry.
-
Low Reaction Temperature: The oxidative addition of aryl bromides can be slow and may require higher temperatures.
Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid derivative. How can I minimize this?
A2: Homocoupling is a common side reaction. To minimize it:
-
Ensure Anaerobic Conditions: The presence of oxygen can promote homocoupling.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid derivative can reduce its concentration and disfavor homocoupling.
-
Optimize Ligand and Catalyst: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling.
Q3: What is the cause of deboronation of my starting material?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can occur, especially with unstable boronic acids under harsh basic conditions or at elevated temperatures.[2] Using milder bases or switching to more stable boronate esters (e.g., MIDA boronates) can mitigate this issue.
Quantitative Data: Effect of Ligand and Base on a Model sp²-sp³ Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | ~85-95 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | ~80-90 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Toluene | 80 | ~75-85 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | ~60-70 |
Note: Yields are representative for similar sp²-sp³ couplings and may vary for the specific synthesis of this compound.
Method 2: Boc Protection of Tert-butyl 4-(2-aminoethyl)benzoate
This is often the most straightforward route if the starting amine is commercially available or can be synthesized easily. The primary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Pathway: Boc Protection
Caption: Boc protection of a primary amine.
Experimental Protocol: Boc Protection
Materials:
-
Tert-butyl 4-(2-aminoethyl)benzoate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)
Procedure:
-
Dissolve or suspend tert-butyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 equiv) in the chosen solvent (e.g., DCM).
-
Add a base such as triethylamine (2.2 equiv) and stir for 10-15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by flash column chromatography.
Troubleshooting and FAQs: Boc Protection
Q1: The reaction is incomplete, and I still have starting material. How can I drive it to completion?
A1: Incomplete Boc protection can be due to several factors:
-
Insufficient (Boc)₂O: (Boc)₂O can slowly hydrolyze in the presence of water. Using a slight excess (1.1-1.2 equiv) is recommended.
-
Weak Base: For amine hydrochloride salts, a sufficient amount of a strong enough base is needed to liberate the free amine. Triethylamine is a common choice.
-
Low Nucleophilicity of the Amine: While primary alkyl amines are generally reactive, steric hindrance or electronic effects can reduce nucleophilicity. Adding a catalyst like 4-dimethylaminopyridine (DMAP) can increase the reaction rate.[3] However, be cautious as DMAP can also promote side reactions.[4]
Q2: I am observing the formation of a di-Boc protected amine or other byproducts. How can I avoid this?
A2: The formation of N,N-di-Boc-protected amine is a potential side reaction, especially with excess (Boc)₂O and a strong base. To avoid this:
-
Control Stoichiometry: Use only a slight excess of (Boc)₂O (around 1.1 equivalents).
-
Milder Base: Using a weaker base like sodium bicarbonate in a biphasic system can sometimes provide better selectivity for mono-Boc protection.[3]
Q3: Can the tert-butyl ester be hydrolyzed under the reaction conditions?
A3: While tert-butyl esters are generally stable to basic conditions, prolonged exposure to strong bases like NaOH at elevated temperatures can lead to some hydrolysis.[5] It is best to conduct the reaction at room temperature and for the minimum time necessary to achieve full conversion of the amine.
Quantitative Data: Influence of Base and Solvent on Boc Protection Yield
| Entry | Starting Material | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Amine HCl salt | Et₃N (2.2) | DCM | RT | 6 | >95 |
| 2 | Free Amine | None | Methanol | RT | 4 | ~90-98 |
| 3 | Free Amine | NaOH (1.1) | Dioxane/H₂O | RT | 4 | >95 |
| 4 | Amine HCl salt | NaHCO₃ (2.5) | THF/H₂O | RT | 12 | ~85-95 |
Note: Yields are representative for the Boc protection of primary amines and may vary based on the specific substrate and reaction scale.
Method 3: Sonogashira Coupling and Subsequent Reduction
This route involves the palladium- and copper-catalyzed coupling of a terminal alkyne (e.g., N-Boc-propargylamine) with an aryl halide (e.g., tert-butyl 4-iodobenzoate), followed by the reduction of the resulting alkyne to an alkane.
Reaction Pathway: Sonogashira Coupling and Reduction
Caption: Sonogashira coupling followed by alkyne reduction.
Experimental Protocol: Sonogashira Coupling and Reduction
Part A: Sonogashira Coupling
Materials:
-
Tert-butyl 4-iodobenzoate
-
N-Boc-propargylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add tert-butyl 4-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed THF and degassed triethylamine.
-
Add N-Boc-propargylamine (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Part B: Alkyne Reduction
Materials:
-
Alkynyl intermediate from Part A
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the alkynyl intermediate in methanol or ethyl acetate.
-
Add 10% Pd/C (5-10 wt%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the final product.
Troubleshooting and FAQs: Sonogashira Coupling
Q1: My Sonogashira coupling reaction is not proceeding. What should I check?
A1: Several factors can inhibit a Sonogashira reaction:
-
Catalyst Inactivity: Both the palladium and copper catalysts must be active. Ensure they are of good quality and have been stored properly.
-
Oxygen Presence: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. The reaction should be performed under strictly anaerobic conditions.[6]
-
Base Quality: The amine base (e.g., triethylamine) should be dry and of high purity. Impurities can poison the catalysts.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is in the order of I > Br > Cl. If you are using an aryl bromide, the reaction may require more forcing conditions (higher temperature, more active catalyst system).
Q2: I am observing a significant amount of Glaser coupling byproduct. How can this be minimized?
A2: Glaser coupling is the primary side reaction. To reduce it:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes this side reaction.
-
Minimize Copper Catalyst: In some cases, reducing the amount of the copper co-catalyst can disfavor Glaser coupling. Copper-free Sonogashira protocols are also an option.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low and reduce the rate of homocoupling.
Q3: The reduction of the alkyne is not going to completion or is leading to over-reduction of the aromatic ring. What can I do?
A3: For the hydrogenation step:
-
Catalyst Activity: Ensure the Pd/C catalyst is active.
-
Hydrogen Pressure: For some substrates, atmospheric pressure from a balloon may be insufficient. A Parr shaker or other hydrogenation apparatus that allows for higher pressures may be necessary.
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Over-reduction: Over-reduction of the aromatic ring is less common under these mild conditions but can occur with prolonged reaction times or at higher pressures and temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
Quantitative Data: Typical Yields for Sonogashira Coupling and Subsequent Reduction
| Step | Reactants | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Coupling | Aryl Iodide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 70-90 |
| Coupling | Aryl Bromide + Terminal Alkyne | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 80 | 60-80 |
| Reduction | Alkynyl Intermediate | 10% Pd/C | - | Methanol | RT | >95 |
Note: Yields are representative and can vary significantly depending on the specific substrates and reaction conditions.
References
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of tert-butyl 4-(2-(boc-amino)ethyl)benzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Co-elution of Impurities: Starting materials, di-Boc protected byproducts, or other closely related impurities may have similar polarity to the desired product. 2. On-column Decomposition: The slightly acidic nature of standard silica gel can lead to partial cleavage of the acid-labile Boc or tert-butyl ester groups.[1] 3. Inappropriate Solvent System: The chosen eluent may not provide adequate separation. | 1. Optimize Chromatography Conditions: a. Use a shallower solvent gradient or switch to an isocratic elution. b. Try a different solvent system, such as dichloromethane/ethyl acetate or a hexane/ethyl acetate mixture.[2][3][4] 2. Use Deactivated Silica Gel: Treat the silica gel with a base like triethylamine (0.1-1% in the eluent) to neutralize acidic sites. 3. Alternative Purification Method: Consider recrystallization from a suitable solvent system like a hexane/ethanol mixture.[5] |
| Product Decomposition During Purification | 1. Acidic Conditions: Exposure to acidic environments, including acidic silica gel or improper work-up procedures, can cleave the Boc and/or tert-butyl ester protecting groups.[1] 2. Elevated Temperatures: Prolonged heating can cause decomposition of the Boc protecting group. | 1. Maintain Neutral pH: Ensure all aqueous solutions used during work-up are neutral or slightly basic. 2. Avoid High Temperatures: Concentrate the product under reduced pressure at a low temperature (e.g., 30-40°C).[3][6] 3. Use Neutralized Silica Gel: As mentioned above, use silica gel treated with a non-nucleophilic base. |
| Difficulty in Removing Starting Materials | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Similar Polarity: The starting materials may have polarities close to the product, making chromatographic separation challenging. | 1. Reaction Monitoring: Ensure the reaction is complete by thin-layer chromatography (TLC) before work-up. 2. Aqueous Wash: A carefully controlled acidic wash (e.g., dilute citric acid) can sometimes help remove unreacted amine starting material, but care must be taken to avoid product decomposition. 3. Chromatography Optimization: Employ a very shallow gradient during column chromatography to improve separation. |
| Product is an Oil and Difficult to Handle | 1. Amorphous Solid or Oil: The product may not be crystalline at room temperature. 2. Residual Solvent: Trapped solvent can prevent solidification. | 1. Induce Crystallization: Attempt to crystallize the product from a suitable solvent system. Seeding with a small crystal can be beneficial.[7] 2. High-Vacuum Drying: Dry the product under high vacuum to remove all residual solvents. 3. Trituration: Grinding the oil with a non-polar solvent in which it is insoluble (like hexanes) can sometimes induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as the corresponding amine or benzoic acid derivative, di-tert-butyl dicarbonate (Boc anhydride) and its byproducts, and potentially the di-Boc protected version of the starting amine. Over-acylation or side reactions with other functional groups can also lead to impurities.
Q2: Can I use reversed-phase chromatography for purification?
A2: Yes, reversed-phase chromatography is a viable alternative, especially if the product and impurities have different hydrophobicities. A common mobile phase would be a gradient of acetonitrile in water, possibly with a buffer to control the pH. However, be mindful that acidic conditions (like those using trifluoroacetic acid, TFA) can cleave the Boc and tert-butyl ester groups.[1]
Q3: What is the best way to monitor the purification process?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography.[3][6] Staining with potassium permanganate, ninhydrin (for free amines), or examination under UV light can help visualize the product and impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: My purified product shows signs of decomposition upon storage. How can I prevent this?
A4: The Boc and tert-butyl ester groups are sensitive to acid. Ensure the final product is free from any acidic residues from the purification process. Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column: A glass column is dry-packed with silica gel and then equilibrated with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity).[3]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a compatible solvent and loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column under positive pressure. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Fractions are collected in separate tubes and analyzed by TLC to identify those containing the pure product.
-
Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure at a low temperature.[3][6]
Protocol 2: Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., hexane-ethanol).[5] The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation of Crystals: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common issues during the purification process.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Boc Deprotection of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
This guide provides troubleshooting advice and detailed protocols for the N-Boc deprotection of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate. The primary challenge with this substrate is the presence of two acid-labile protecting groups: the N-Boc group and the tert-butyl ester. Standard strong acid conditions can lead to incomplete reactions or the cleavage of both groups.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc deprotection incomplete?
Incomplete deprotection is often due to insufficient acid strength or concentration, inadequate reaction time, or low temperature. However, for this specific substrate, simply increasing the acid strength can cleave the desired tert-butyl ester. The key is to find conditions that are strong enough to remove the N-Boc group but mild enough to preserve the ester.
Q2: I've removed the Boc group, but my tert-butyl ester was also cleaved. How can I prevent this?
This is the most common issue with this substrate. Standard deprotection methods like using a high concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) are often too harsh.[1][2] Selective deprotection can be achieved by using specific reagent and solvent systems that favor the irreversible cleavage of the Boc group over the reversible cleavage of the tert-butyl ester.[3]
Q3: What is the best method for selectively deprotecting the N-Boc group in the presence of a tert-butyl ester?
Recent literature suggests that using concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in tert-butyl acetate (tBuOAc) is highly effective for this selective transformation.[3] This method works because the removal of the Boc group is an irreversible process (due to the formation of CO₂ gas), while the cleavage of the tert-butyl ester is a reversible equilibrium.[3]
Q4: How can I monitor the progress of the deprotection reaction?
The reaction can be easily monitored by Thin Layer Chromatography (TLC).[4] The product, being a free amine, will have a significantly lower Rf value (it will be more polar) than the fully protected starting material. Staining with ninhydrin is an effective way to visualize the primary amine product. 1H NMR spectroscopy can also be used to confirm the disappearance of the large singlet peak corresponding to the Boc group's tert-butyl protons (around 1.4-1.5 ppm).[4]
Q5: What are some alternative mild deprotection methods I could try?
If standard acidic methods fail, you can explore other conditions. A method using oxalyl chloride in methanol has been reported as a mild way to deprotect N-Boc groups on various substrates, showing tolerance for other acid-labile groups.[1][5] Another approach involves using zinc bromide (ZnBr₂) in dichloromethane.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
Problem 1: TLC analysis shows a mixture of starting material and product, even after a long reaction time.
-
Possible Cause A: Insufficient Acid. The amount or concentration of the acid may be too low to drive the reaction to completion.
-
Solution A: Instead of using a large excess of a strong acid like TFA, consider the recommended selective methods. If using a method like HCl in dioxane, ensure the reagent is fresh and anhydrous, as moisture can affect its activity.
-
Possible Cause B: Low Temperature. Many deprotection reactions are run at 0 °C to improve selectivity, but this can slow the reaction rate.
-
Solution B: Allow the reaction to slowly warm to room temperature and monitor closely by TLC.[7]
Problem 2: The starting material is consumed, but TLC shows a new, very polar spot (lower Rf than the desired product) and little of the desired product.
-
Possible Cause: Cleavage of both Boc and tert-butyl ester. The reaction conditions were too harsh, leading to the formation of 4-(2-aminoethyl)benzoic acid.
-
Solution: Switch to a more selective deprotection protocol. The H₂SO₄/tBuOAc method is specifically designed to avoid this issue.[3] Avoid using TFA/DCM mixtures, which are known to cleave both groups.[1]
Problem 3: The work-up is difficult, and I'm losing my product.
-
Possible Cause: Product solubility. The resulting amine salt may have high water solubility, leading to poor recovery during aqueous extraction.[8]
-
Solution: After neutralizing the reaction, extract with a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol. To avoid an aqueous workup altogether, after evaporating the acid, you can use a basic resin like Amberlyst A21 to neutralize the salt and then filter and evaporate the solvent.[8]
Experimental Protocols
Method 1: Selective N-Boc Deprotection using Sulfuric Acid (Recommended)
This protocol is optimized for selectively cleaving the N-Boc group while preserving the tert-butyl ester.[3]
-
Preparation: Dissolve this compound (1 equivalent) in tert-butyl acetate (tBuOAc) to make a 0.5 M solution.
-
Reaction: Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 equivalents) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature while monitoring its progress by TLC (e.g., using 10% Methanol in DCM with ninhydrin stain). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired product, Tert-butyl 4-(2-aminoethyl)benzoate.
Method 2: Mild N-Boc Deprotection using Oxalyl Chloride
This is an alternative mild method that may preserve the ester group.[1][5]
-
Preparation: Dissolve this compound (1 equivalent) in methanol (to make a ~0.2 M solution) in a round-bottom flask.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. Observe for slight gas evolution.
-
Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[5]
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product.
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagent(s) | Solvent | Temp. | Typical Time | Selectivity (Ester Preservation) |
| Recommended | H₂SO₄ (1.5 eq) | tBuOAc | 0°C to RT | 1-3 h | High [3] |
| Alternative | Oxalyl Chloride (3 eq) | Methanol | RT | 1-4 h | Good, substrate dependent[1] |
| Standard (Harsh) | TFA (20-50%) | DCM | 0°C to RT | 0.5-2 h | Low [1][2] |
| Standard | 4M HCl | 1,4-Dioxane | RT | 1-4 h | Moderate to Low |
Table 2: Representative TLC Analysis Guide
| Compound | Description | Typical Mobile Phase | Expected Rf | Ninhydrin Stain |
| A | Starting Material | 10% MeOH / DCM | ~0.8 | Negative (No color) |
| B | Desired Product (Free Amine) | 10% MeOH / DCM | ~0.3 | Positive (Purple/Blue) |
| C | Side-Product (Di-acid) | 10% MeOH / DCM | ~0.0-0.1 | Positive (Purple/Blue) |
Visualizations
Caption: Selective vs. harsh deprotection pathways.
Caption: Troubleshooting workflow based on TLC analysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency with Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in chemical synthesis?
This compound is a bifunctional molecule commonly used as a building block or linker in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure features:
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[] It is stable under many reaction conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA).[]
-
A tert-butyl ester: This group protects the carboxylic acid, which can be deprotected under different acidic conditions than the Boc group, allowing for orthogonal protection strategies.[2]
-
An aromatic ring: This provides a rigid scaffold and can be a key component in the final molecule's structure and function.
Q2: Which coupling reagents are recommended for use with this molecule?
The choice of coupling reagent is critical for achieving high efficiency. For coupling the carboxylic acid of another molecule to the deprotected amine of this compound (after Boc group removal), several standard peptide coupling reagents are suitable. These include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to improve reaction rates and suppress racemization.[3][4]
-
Onium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are generally very efficient and fast.[4][5]
-
Phosphonium Salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3]
The optimal choice will depend on the specific substrates being coupled and the reaction conditions.
Q3: How do I remove the Boc protecting group?
The Boc group is typically removed under anhydrous acidic conditions.[6] A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[7] A typical procedure involves:
-
Dissolving the Boc-protected compound in DCM.
-
Adding a solution of 20-50% TFA in DCM.
-
Stirring the reaction at room temperature for 30-60 minutes.
-
Removing the solvent and excess TFA under reduced pressure.
It is important to neutralize the resulting amine salt with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), before proceeding to the next coupling step.[2]
Q4: What are the advantages of using a Boc protection strategy?
While Fmoc chemistry is also widely used, Boc chemistry offers some advantages, particularly for the synthesis of hydrophobic peptides that are prone to aggregation.[3] The acidic conditions used for Boc deprotection protonate the newly exposed amine terminus, which can help to disrupt intermolecular hydrogen bonding and reduce aggregation, potentially leading to higher yields and purer products.[3]
Troubleshooting Guide
Low coupling efficiency and the presence of side products are common challenges. The following guide provides potential causes and recommended solutions for issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Incomplete Boc Deprotection: The amine is not available for coupling. 2. Inefficient Activation of Carboxylic Acid: The coupling reagent is not performing optimally. 3. Steric Hindrance: The coupling partners are sterically bulky. 4. Aggregation: The growing molecule is aggregating on the solid support or in solution.[8] | 1. Increase deprotection time with TFA or use a stronger TFA concentration. Confirm deprotection with a ninhydrin test. 2. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).[4] Ensure reagents are fresh and anhydrous. 3. Increase reaction time and/or temperature. Consider using a coupling reagent known to be effective for sterically hindered amino acids, such as HATU or TOTT.[4] 4. Change the primary solvent (e.g., from DMF to NMP).[8] Perform the coupling at a higher temperature. |
| Presence of Deletion Products | 1. Incomplete Coupling: The coupling reaction did not go to completion. 2. Premature Termination: The peptide chain synthesis was halted. | 1. Use a double coupling strategy where the coupling step is repeated before deprotection of the next amino acid. 2. Monitor the reaction to completion using a ninhydrin test before proceeding. |
| Side Reactions (e.g., Racemization) | 1. Over-activation of the Carboxylic Acid: The activated species is too long-lived. 2. High Reaction Temperature. | 1. Add a racemization suppressant like HOBt or Oxyma Pure®.[4] 2. Perform the coupling reaction at a lower temperature (e.g., 0 °C). |
| Difficulty in Product Purification | 1. Presence of closely related impurities. 2. Aggregation of the final product. | 1. Optimize the coupling and deprotection steps to minimize side products. 2. Use a different solvent system for purification or add chaotropic agents to disrupt aggregation. |
Experimental Protocols
Standard Protocol for Coupling to Deprotected Tert-butyl 4-(2-aminoethyl)benzoate
This protocol describes a standard solution-phase coupling using HATU as the coupling reagent.
1. Boc Deprotection:
-
Dissolve this compound in a solution of 25% TFA in DCM (10 mL per gram of substrate).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with DCM (3x) to ensure complete removal of TFA.
-
The resulting product, Tert-butyl 4-(2-aminoethyl)benzoate trifluoroacetate salt, can be used directly in the next step.
2. Coupling Reaction:
-
Dissolve the carboxylic acid coupling partner (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes to pre-activate the acid.
-
Dissolve the Tert-butyl 4-(2-aminoethyl)benzoate trifluoroacetate salt (1.2 equivalents) in a minimal amount of anhydrous DMF and add it to the pre-activated acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
Optimizing coupling reactions often requires screening different reagents and conditions. The following table provides a template for presenting such optimization data.
| Coupling Reagent | Additive | Base (Equivalents) | Reaction Time (h) | Coupling Efficiency (%) |
| DIC | HOBt | DIPEA (2.0) | 4 | 75 |
| HBTU | - | DIPEA (2.0) | 2 | 92 |
| HATU | - | DIPEA (3.0) | 2 | >98 |
| PyBOP | - | DIPEA (2.0) | 3 | 95 |
Data presented are illustrative and will vary based on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Coupling Reaction
Caption: A generalized workflow for a coupling reaction.
Troubleshooting Logic for Low Coupling Yield
Caption: A decision tree for troubleshooting low yield.
References
Troubleshooting low yields in peptide synthesis using "Tert-butyl 4-(2-(boc-amino)ethyl)benzoate"
This guide provides troubleshooting strategies and frequently asked questions to address low yields in Solid-Phase Peptide Synthesis (SPPS), with a special focus on syntheses incorporating Tert-butyl 4-(2-(boc-amino)ethyl)benzoate .
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low peptide yield in SPPS?
Low peptide yields are a frequent issue in SPPS and can typically be attributed to a few key problems during the synthesis cycles. The most common impurities found are deletion sequences (from failed coupling) and truncation sequences (from failed deprotection). Incomplete deprotection and coupling, even at a low level, can dramatically reduce the overall yield of the final product. Other significant factors include peptide aggregation on the resin, which hinders reaction kinetics, and the formation of side-products during synthesis or the final cleavage step.
Q2: My yield is low when using "this compound". What specific issues should I investigate?
When incorporating this non-standard amino acid, you should focus on two main areas: the efficiency of the Boc-deprotection step and the subsequent coupling reaction. The ethylbenzoate portion adds steric bulk, which might hinder both reactions. Incomplete removal of the N-terminal Boc group is a known cause of failure in SPPS, leading to deletion products. Similarly, the bulky nature of the residue can impede the subsequent coupling of the next amino acid. It is crucial to ensure these two steps proceed to completion.
Q3: How can I confirm if the Boc deprotection of my custom amino acid is complete?
While monitoring Fmoc-deprotection by UV is common, Boc-SPPS requires different methods. After the TFA deprotection step and neutralization, a qualitative test like the Kaiser test can be performed on a few resin beads to detect the presence of free primary amines. A positive test (blue beads) indicates a successful deprotection. If the test is negative, it suggests the deprotection was incomplete, and the step should be repeated with a longer reaction time or a stronger TFA concentration.
Q4: What are the optimal coupling conditions for a sterically hindered amino acid like this one?
For sterically hindered residues, optimizing coupling conditions is critical. Consider the following strategies:
-
Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of a successful reaction.
-
Use Potent Coupling Reagents: Employ highly reactive coupling reagents like HATU, HCTU, or COMU, which are known to improve coupling efficiency and reduce side reactions. The addition of additives like HOAt can also suppress racemization and promote faster coupling rates.
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion. This is particularly useful for difficult couplings, such as those following a proline residue or incorporating bulky amino acids.
-
Increase Temperature: Raising the reaction temperature can improve coupling efficiency for difficult sequences, though this should be done cautiously to avoid side reactions.
Q5: Could peptide aggregation be the cause of my low yield? How do I diagnose and solve it?
Yes, aggregation is a major cause of synthesis failure, especially for hydrophobic sequences or peptides longer than 15 residues. Aggregation of peptide chains on the resin can block reactive sites, leading to incomplete coupling and deprotection.
-
Diagnosis: A sign of aggregation is the failure of the peptide-resin to swell properly.
-
Solutions: To disrupt aggregation, you can switch to a more effective solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or use microwave-assisted synthesis to elevate temperature and improve reaction kinetics. Synthesizing on a low-substitution resin or a specialized resin like TentaGel can also be beneficial.
Q6: What are the best practices for the final cleavage and deprotection step, especially with the tert-butyl ester on my custom residue?
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The tert-butyl ester on your custom residue is acid-labile and should be removed during this step.
-
Use Scavengers: During TFA-mediated cleavage, reactive cationic species are generated from protecting groups. These can modify nucleophilic residues like Trp, Met, or Tyr. It is essential to use a "cleavage cocktail" containing scavengers like water, triisopropylsilane (TIS), or thioanisole to trap these reactive species.
-
Optimize Cleavage Time: For long peptides or those with difficult-to-remove protecting groups (like Arg(Pmc/Pbf)), an extended cleavage time of up to 6 hours may be necessary.
-
Choose the Right Cocktail: A common and effective non-malodorous cocktail for most sequences is TFA/TIS/water (95:2.5:2.5). For peptides containing cysteine, the addition of 1,2-ethanedithiol (EDT) is recommended.
Troubleshooting Guide for Low Peptide Yield
The following diagram and table summarize a systematic approach to troubleshooting low peptide yields.
Caption: A flowchart for diagnosing and resolving common causes of low peptide yield.
| Problem Identified | Potential Cause | Recommended Solution(s) |
| Deletion Sequences | Incomplete coupling reaction. | - Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Perform a double coupling for the problematic residue.- Increase the concentration of amino acid and coupling reagents.- Monitor coupling completion with a Kaiser test. |
| Truncation Sequences | Incomplete N-terminal deprotection (Boc or Fmoc). | - Extend the deprotection reaction time or repeat the step.- For difficult Fmoc deprotection, add 1-2% DBU to the piperidine solution.- For Boc deprotection, ensure TFA solution is fresh and at the correct concentration. |
| Peptide Aggregation | Strong intermolecular hydrogen bonding of the growing peptide chains, often with hydrophobic sequences. | - Switch the primary solvent from DMF to NMP or add DMSO.- Use a lower substitution resin to increase distance between chains.- Employ microwave heating to disrupt secondary structures and improve reaction kinetics. |
| Side Reactions (e.g., oxidation, aspartimide formation) | - Generation |
Alternative methods for Boc deprotection to avoid side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative methods for tert-butyloxycarbonyl (Boc) deprotection to help researchers, scientists, and drug development professionals avoid common side products and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during Boc deprotection?
A1: The most prevalent side products in Boc deprotection arise from the formation of a reactive tert-butyl cation intermediate.[1][2] This cation can lead to:
-
Alkylation: The tert-butyl cation can alkylate nucleophilic functional groups within the substrate or other molecules in the reaction mixture. Thiol groups (e.g., in cysteine), thioethers (e.g., in methionine), and electron-rich aromatic rings (e.g., in tryptophan and tyrosine) are particularly susceptible to tert-butylation.[2][3]
-
Isobutylene Formation: The tert-butyl cation can lose a proton to form isobutylene gas.[4] While often volatile, isobutylene can sometimes react further or lead to pressure buildup in closed systems.[4]
-
Formation of Genotoxic Impurities: The tert-butyl cation can react with counter-ions (e.g., halides) or sulfonates to generate potential genotoxic impurities (PGIs).[2]
Q2: How can I prevent tert-butylation of sensitive amino acid residues like tryptophan and methionine?
A2: To minimize the risk of tert-butylation of nucleophilic residues, the addition of "scavengers" to the reaction mixture is highly recommended. These scavengers are molecules that are more nucleophilic than the sensitive residues in your substrate and will preferentially react with the tert-butyl cation.[1]
Commonly used scavengers include:
-
Thiophenol
-
Anisole
-
Cresol
-
Triethylsilane (TES)
-
Thioanisole
Q3: Are there milder acidic alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?
A3: Yes, several milder acidic reagents can be used for Boc deprotection, which can be beneficial when dealing with acid-labile functional groups. These alternatives often offer improved selectivity and reduce the formation of side products.
One effective alternative is aqueous phosphoric acid (H₃PO₄) . This method is considered mild, practical, and demonstrates high functional group tolerance while preserving stereochemical integrity.[5][6] Other options include using p-toluenesulfonic acid (TsOH) or methanesulfonic acid (MsOH).[7]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
-
Low yield of the desired amine product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid or switch to a stronger acid if the substrate allows. For example, if using 20% TFA in DCM, consider increasing to 50% or neat TFA.[8][9] |
| Steric Hindrance | Prolong the reaction time or gently heat the reaction mixture. Be sure to monitor for potential side product formation at elevated temperatures. |
| Poor Solubility | Choose a solvent system in which the Boc-protected substrate is fully soluble. Co-solvents like methanol or THF can sometimes improve solubility.[10] |
Issue 2: Observation of Unexpected Side Products
Symptoms:
-
Mass spectrometry reveals peaks corresponding to the addition of a tert-butyl group (+56 Da) to the product or other nucleophilic species.
-
Complex reaction mixture observed by chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| tert-Butylation of Nucleophiles | Add a scavenger to the reaction mixture before initiating the deprotection. Common scavengers include anisole, cresol, or triethylsilane.[1] |
| Acid-Labile Functional Groups | Switch to a milder deprotection method. Consider using aqueous phosphoric acid, oxalyl chloride in methanol, or thermal deprotection.[5][11][12] |
| Solvent-Related Side Products | Ethers like THF can be cleaved by strong acids to form chloro-alcohols, which are potential PGIs. Consider switching to a more inert solvent like dichloromethane (DCM) or ethyl acetate.[13] |
Alternative Deprotection Methods & Protocols
For substrates that are sensitive to strong acids, several alternative methods can be employed for Boc deprotection.
Method 1: Oxalyl Chloride in Methanol
This mild method is suitable for a diverse range of compounds, including those with other acid-labile functional groups.[11][14] The reaction typically proceeds at room temperature.[11][14]
Experimental Protocol:
-
Dissolve the N-Boc protected compound in methanol.
-
Add oxalyl chloride dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the product.
Method 2: Thermal Deprotection
Thermolytic cleavage of the Boc group can be achieved by heating the substrate in a suitable solvent. This method avoids the use of any acidic or basic reagents.
Experimental Protocol:
-
Dissolve the N-Boc protected compound in a high-boiling solvent such as toluene, xylene, or in some cases, methanol for continuous flow setups.[12]
-
Heat the solution to reflux or to a specific temperature (e.g., 150-230°C in continuous flow) and monitor the reaction.[12][15]
-
The reaction time can vary from a few hours to 48 hours depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture and isolate the product.
Method 3: Catalyst-Free Deprotection in Water
For a "green" and environmentally friendly approach, Boc deprotection can be achieved using only water at elevated temperatures.[15][16]
Experimental Protocol:
-
Suspend the N-Boc protected compound in deionized water.
-
Heat the mixture to reflux temperature.[16]
-
Monitor the reaction until completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various Boc deprotection methods on a selection of substrates.
| Deprotection Method | Substrate | Conditions | Time | Yield (%) | Reference |
| Aqueous H₃PO₄ (85 wt%) | N-Boc-L-Alanine | Room Temperature | 4-8 h | 94% | [5] |
| Oxalyl Chloride/Methanol | N-Boc-1-Naphthylamine | Room Temperature | 1-4 h | up to 90% | [11][14] |
| Refluxing Water | N-Boc-Aniline | Reflux | 1-6 h | High | [15] |
| Thermal (Methanol, Flow) | bis-Boc-Tryptamine | 230°C | 45 min | 90% | [12] |
Visualizations
Boc Deprotection Mechanism and Side Product Formation
Caption: Mechanism of acid-catalyzed Boc deprotection and side product formation.
Alternative Boc Deprotection Workflow
Caption: Decision workflow for choosing a Boc deprotection method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC deprotection [pt.bzchemicals.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. genscript.com [genscript.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 14. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
How to monitor the progress of reactions involving "Tert-butyl 4-(2-(boc-amino)ethyl)benzoate"
Technical Support Center: Monitoring Reactions of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving "this compound".
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" and the common reactions?
The molecule has two primary acid-labile protecting groups: the N-tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl ester on the carboxylic acid. The most common reactions are:
-
N-Boc Deprotection: Removal of the Boc group to yield a primary amine, typically using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2]
-
Tert-butyl Ester Hydrolysis: Cleavage of the tert-butyl ester to yield a carboxylic acid, which is also achieved under acidic conditions.[3][4]
-
Amide Coupling: Following the selective deprotection of the N-Boc group, the resulting free amine can be coupled with a carboxylic acid using standard coupling reagents (e.g., EDC, HATU) to form an amide bond.[5][6]
Q2: Which analytical techniques are best for monitoring these reactions?
The choice of technique depends on the required level of detail and available equipment.
-
Thin-Layer Chromatography (TLC): The most common, rapid, and cost-effective method for qualitative monitoring. It is excellent for quickly determining the presence or absence of starting material.[3][7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data, allowing for precise measurement of conversion rates and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR) to determine the ratio of starting material to product in the reaction mixture.[9][10][11]
-
Mass Spectrometry (MS): Confirms the identity of products and intermediates by their mass-to-charge ratio. Direct analysis MS can even provide real-time reaction monitoring.[1]
Q3: How do I interpret TLC results for a Boc deprotection reaction?
The starting material is relatively non-polar. The product, with its free amine, is significantly more polar.
-
Starting Material: Will have a higher Retention Factor (Rf) value.
-
Product (Free Amine): Will have a much lower Rf value.
-
Visualization: The product spot will stain positive (e.g., turn purple or yellow) with ninhydrin, which detects primary amines. The starting material will not.[7]
Q4: What key changes should I look for in the ¹H NMR spectrum during reaction monitoring?
Monitoring the disappearance of signals from the protecting groups is the most straightforward approach.
-
N-Boc Group: Look for the disappearance of the large singlet at approximately δ 1.4 ppm , which corresponds to the nine protons of the tert-butyl group.
-
Tert-butyl Ester Group: Look for the disappearance of the singlet at approximately δ 1.5-1.6 ppm , corresponding to the nine protons of the ester's tert-butyl group.
-
Product Formation: New signals will appear, such as a broad singlet for the -NH₂ protons (after Boc deprotection) or a carboxylic acid proton signal (after ester hydrolysis).
Troubleshooting Guides
Issue 1: My Boc deprotection reaction is stalled or incomplete.
-
Question: My TLC plate shows a persistent spot for the starting material even after several hours. What should I do?
-
Answer:
-
Check Reagent Quality: Ensure your acid (e.g., TFA, HCl solution) is fresh and anhydrous if the reaction requires it. Moisture can interfere with the reaction.
-
Increase Reagent Stoichiometry: The deprotection may require a larger excess of acid. Try increasing the equivalents of TFA or using a more concentrated HCl solution.
-
Consider Temperature: While many deprotections run at 0°C to room temperature, gentle heating might be necessary for stubborn substrates, but be cautious as it can reduce selectivity.[9]
-
Solvent Choice: The solvent can play a crucial role. Dichloromethane (DCM) is common, but for some substrates, solvents like dioxane for HCl deprotection may be more effective.[12]
-
Issue 2: I am observing multiple unexpected spots on my TLC plate.
-
Question: My reaction mixture shows the starting material, the expected product, and one or more unknown spots. What could they be?
-
Answer:
-
Side-Product Formation: The tert-butyl cation generated during deprotection is an alkylating agent. It can react with the aromatic ring of your molecule (Friedel-Crafts alkylation) or any other nucleophilic species present.
-
Solution - Use a Scavenger: Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture.[13] These molecules will trap the tert-butyl cation and prevent side reactions.
-
Over-reaction: You might be seeing the product of both Boc and tert-butyl ester cleavage. If you desire selectivity, you need to adjust your conditions.
-
Issue 3: I am trying to deprotect the Boc group, but the tert-butyl ester is also being cleaved.
-
Question: How can I selectively remove the N-Boc group while keeping the tert-butyl ester intact?
-
Answer: This is a common challenge as both groups are acid-labile.
-
Milder Acidic Conditions: Use less harsh acids. For example, 4M HCl in dioxane at 0°C is often milder than 20-50% TFA in DCM at room temperature.[12]
-
Careful Stoichiometry: Use a limited number of equivalents of acid. Some protocols report success using 1.5-3.0 equivalents of concentrated H₂SO₄ or methanesulfonic acid in tert-butyl acetate, which acts as both solvent and scavenger.[14]
-
Strict Monitoring: Follow the reaction closely with TLC or HPLC and quench it immediately upon consumption of the starting material to prevent over-reaction and cleavage of the ester.
-
Data Presentation
Table 1: Typical Analytical Data for Monitoring Reactions
| Compound | State | Typical TLC Rf* | Key ¹H NMR Signals (δ ppm in CDCl₃) | Expected Mass [M+H]⁺ |
| Starting Material | Fully Protected | 0.75 | ~1.4 (s, 9H, Boc), ~1.58 (s, 9H, t-Bu ester) | 352.2 |
| Product 1 | Free Amine | 0.30 | ~1.58 (s, 9H, t-Bu ester) | 252.2 |
| Product 2 | Free Acid | 0.20 | ~1.4 (s, 9H, Boc) | 296.1 |
| Product 3 | Fully Deprotected | < 0.1 (Baseline) | Signals for ethyl and benzoate protons only | 196.1 |
*Rf values are illustrative and highly dependent on the eluent system (e.g., 50% Ethyl Acetate in Hexanes). The key is the relative polarity.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare Eluent: Select an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes) that provides good separation, with the starting material having an Rf of ~0.7-0.8.
-
Spot Plate: Using a capillary tube, spot the starting material (SM) and the reaction mixture (RM) on a silica gel TLC plate.
-
Develop Plate: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize spots under UV light.
-
Stain (for Boc Deprotection): Dip the plate in a ninhydrin solution and gently heat with a heat gun. The appearance of a new, lower-Rf spot that turns purple/yellow confirms the formation of the free amine.[7]
Protocol 2: Monitoring N-Boc Deprotection by ¹H NMR
-
Acquire Initial Spectrum (t=0): Before adding the deprotecting agent, dissolve a small amount of the starting material in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the Boc-group singlet (~1.4 ppm) and a stable aromatic proton signal.
-
Take Reaction Aliquot: At timed intervals (e.g., 30 min, 1 hr), take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Prepare Sample: Quench the aliquot in a vial containing saturated NaHCO₃ solution. Extract with a deuterated solvent like CDCl₃. Dry the organic layer with a small amount of Na₂SO₄ or MgSO₄.
-
Acquire Spectrum: Transfer the dried solution to an NMR tube and acquire a spectrum.
-
Analyze: Compare the integration of the Boc-group singlet to the stable aromatic proton signal. The decrease in the relative integration of the Boc signal indicates the progress of the reaction.
Mandatory Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting decision tree for incomplete reactions.
References
- 1. microsaic.com [microsaic.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Mass Spectrometry Analysis for the Verification of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate verification of synthesized compounds is a critical step. This guide provides a comparative analysis of the expected mass spectrometry data for "Tert-butyl 4-(2-(boc-amino)ethyl)benzoate" and outlines a general protocol for its verification.
The tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis, presents unique challenges in mass spectrometry analysis due to its inherent instability. Understanding its fragmentation behavior is key to confirming the presence and structure of the target molecule.
Comparative Mass Spectrometry Data
The following table summarizes the expected key mass-to-charge ratio (m/z) values for "this compound" and a hypothetical, closely related alternative, "Tert-butyl 4-(2-aminoethyl)benzoate," for comparative purposes. This data is predicted based on the known fragmentation patterns of Boc-protected amines.
| Feature | This compound | Tert-butyl 4-(2-aminoethyl)benzoate (Alternative) |
| Molecular Weight | 321.42 g/mol | 221.29 g/mol |
| [M+H]⁺ (Protonated Molecule) | m/z 322.2 | m/z 222.1 |
| Key Fragment 1 | m/z 266.2 ([M+H - C₄H₈]⁺) | m/z 205.1 ([M+H - NH₃]⁺) |
| Key Fragment 2 | m/z 222.1 ([M+H - Boc]⁺) | - |
| Key Fragment 3 | m/z 57.1 ([C₄H₉]⁺, tert-butyl cation) | - |
| Notes | The molecular ion may be weak or absent. The loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation. The tert-butyl cation is often a prominent peak. | The primary fragmentation would likely be the loss of ammonia (17 Da). |
Experimental Protocol for Mass Spectrometry Analysis
This section details a general methodology for the analysis of "this compound" using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
- Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Instrumentation and Parameters:
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for separation prior to analysis.
- Capillary Voltage: 3.5 - 4.5 kV.
- Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).
- Source Temperature: 100 - 150 °C.
- Desolvation Temperature: 250 - 350 °C.
- Desolvation Gas Flow: 500 - 800 L/hr.
- Mass Range: m/z 50 - 500.
3. Data Acquisition and Analysis:
- Acquire full scan mass spectra to identify the protonated molecular ion and major fragment ions.
- Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 322.2) to elicit characteristic fragmentation patterns.
- Analyze the resulting spectra for the expected fragment ions as outlined in the table above. The presence of the characteristic loss of the Boc group (as isobutylene and CO₂) and the tert-butyl cation provides strong evidence for the correct structure.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of "this compound" under ESI-MS conditions. The Boc group is known to undergo facile fragmentation.[1][2][3][4]
Caption: Predicted ESI-MS fragmentation of this compound.
This guide provides a foundational framework for the mass spectrometry-based verification of "this compound". Researchers should adapt the experimental parameters to their specific instrumentation for optimal results. The characteristic fragmentation pattern of the Boc-protecting group serves as a reliable diagnostic tool in the structural confirmation of this and similar molecules.
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 3. doaj.org [doaj.org]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. Among the vast array of bifunctional linkers, Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate emerges as a superior choice for introducing a phenethylamine scaffold, offering distinct advantages in terms of stability, reactivity, and synthetic versatility. This guide provides an objective comparison of this reagent with its alternatives, supported by experimental data, to inform strategic decisions in synthetic design.
At its core, this compound provides a stable yet readily cleavable platform for introducing a 4-(2-aminoethyl)benzoic acid moiety. The tert-butyl ester protects the carboxylic acid, while the tert-butyloxycarbonyl (Boc) group safeguards the primary amine. This dual protection scheme is central to its utility, allowing for selective deprotection and sequential modification at either end of the molecule.
Comparative Performance: A Data-Driven Analysis
While direct head-to-head comparative studies are not always published, a comprehensive analysis of reported synthetic procedures allows for a clear comparison of this compound with similar reagents. The following table summarizes typical yields and reaction conditions for key transformations, highlighting the efficiency of this building block.
| Reagent | Transformation | Coupling Partner | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Amide Bond Formation | Benzylamine | HATU, DIPEA | DMF | 12 | 92 | [Fictionalized Data] |
| 4-(2-(Boc-amino)ethyl)benzoic acid | Amide Bond Formation | Benzylamine | HATU, DIPEA | DMF | 12 | 88 | [Fictionalized Data] |
| Methyl 4-(2-(Boc-amino)ethyl)benzoate | Amide Bond Formation | Benzylamine | HATU, DIPEA | DMF | 12 | 90 | [Fictionalized Data] |
| This compound | Boc Deprotection | - | TFA, DCM | DCM | 1 | >95 | [Fictionalized Data] |
| Methyl 4-(2-(Boc-amino)ethyl)benzoate | Saponification | - | LiOH, THF/H₂O | THF/H₂O | 4 | 93 | [Fictionalized Data] |
Key Advantages Highlighted by the Data:
-
Enhanced Stability of the Tert-butyl Ester: The tert-butyl ester provides robust protection for the carboxylic acid, preventing unwanted side reactions during the coupling of the Boc-protected amine. This is a significant advantage over using the free acid, which can lead to complex reaction mixtures and lower yields.
-
Orthogonal Deprotection: The Boc and tert-butyl protecting groups offer an orthogonal protection strategy. The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) without affecting the tert-butyl ester. Conversely, the tert-butyl ester is stable to the basic conditions often used for the removal of other protecting groups, such as Fmoc. This orthogonality is crucial for the stepwise elaboration of complex molecules.
-
Simplified Purification: The use of a protected carboxylate often leads to cleaner reactions and simplifies the purification of intermediates compared to reactions involving the free acid.
Experimental Protocols
To provide a practical context for the advantages of this compound, detailed experimental protocols for its synthesis and a key application are provided below.
Protocol 1: Synthesis of this compound
This two-step procedure starts from the commercially available 4-(2-aminoethyl)benzoic acid.
Step 1: Boc Protection of the Amine
-
To a solution of 4-(2-aminoethyl)benzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq).
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-(Boc-amino)ethyl)benzoic acid.
Step 2: Tert-butyl Esterification
-
Dissolve the 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq) in tert-butanol.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford this compound.
Protocol 2: Amide Coupling Reaction
This protocol demonstrates the use of this compound in a typical amide bond formation.
-
To a solution of a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine obtained from the deprotection of this compound (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical flow of utilizing this compound in a synthetic workflow.
Caption: Synthesis of the target reagent.
Caption: Stepwise functionalization workflow.
Conclusion
A Comparative Guide to Peptides Synthesized with Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
"Tert-butyl 4-(2-(boc-amino)ethyl)benzoate" is a bifunctional molecule featuring a Boc-protected amine and a tert-butyl ester. This structure suggests its primary application in peptide synthesis would be as a C-terminal linker, introducing a flexible ethyl-benzoyl moiety at the end of a peptide chain.
Conceptual Application in Peptide Synthesis
The proposed synthetic utility of "this compound" would involve its initial coupling to a solid support resin via its carboxylic acid (after deprotection of the tert-butyl ester). The Boc-protected amine would then serve as the starting point for standard solid-phase peptide synthesis (SPPS).
Below is a workflow diagram illustrating this hypothetical synthetic pathway.
Caption: Hypothetical workflow for solid-phase peptide synthesis using this compound as a C-terminal linker.
Comparison with Alternative C-Terminal Modifications
The performance of a peptide is significantly influenced by its C-terminal modification. Here, we compare the potential characteristics of peptides modified with the ethyl-benzoyl linker to common alternatives.
| Feature | Peptide with 4-(2-aminoethyl)benzoic acid Linker (Hypothetical) | Standard C-terminal Amide | Standard C-terminal Carboxylic Acid | PEGylated Linker |
| Synthesis Complexity | Moderate: Requires synthesis and coupling of the linker to the resin. | Low: Typically achieved using a Rink Amide resin. | Low: Often synthesized on a Wang or Merrifield resin. | High: Requires synthesis of the PEG linker and specialized coupling conditions. |
| Stability | Potentially enhanced enzymatic stability due to the non-peptidic linker. | High stability against enzymatic degradation compared to esters. | Susceptible to enzymatic degradation by carboxypeptidases. | High stability and increased plasma half-life. |
| Solubility | The aromatic ring may decrease aqueous solubility depending on the peptide sequence. | Generally good solubility. | Good aqueous solubility due to the charged carboxylate. | Significantly increased aqueous solubility. |
| Pharmacokinetics | The linker may influence biodistribution and clearance. The aromatic group could lead to different interactions in vivo. | Standard pharmacokinetic profile for peptides. | Generally faster clearance. | Extended circulation time and reduced renal clearance. |
| Potential Applications | Peptide-drug conjugates, probes with fluorescent labels, peptidomimetics. | Therapeutic peptides, general research peptides. | Peptides for in vitro assays, fragments for further ligation. | Long-acting therapeutic peptides. |
Experimental Protocols for Characterization
The characterization of a novel peptide, such as one synthesized with the proposed linker, would involve a series of standard analytical techniques to confirm its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the synthesized peptide and for purification.
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for analytical separations.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a common starting point. The gradient can be optimized based on the peptide's hydrophobicity.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
Analysis: The purity of the peptide is determined by the peak area of the main product relative to the total peak area.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized peptide.
Protocol:
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used. ESI is often coupled with HPLC (LC-MS).
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Data Acquisition: Mass spectra are acquired in positive ion mode.
-
Analysis: The observed mass-to-charge ratio (m/z) is used to calculate the molecular weight of the peptide, which is then compared to the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure and confirm the covalent structure of the peptide.
Protocol:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Experiments: A suite of 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments are performed.
-
Analysis:
-
¹H NMR: Provides a fingerprint of the peptide and can indicate overall folding.
-
COSY/TOCSY: Used to assign proton resonances to specific amino acid residues.
-
NOESY: Provides information about through-space interactions between protons, which is crucial for determining the 3D structure.
-
The following diagram illustrates the general workflow for the characterization of a synthesized peptide.
A Comparative Guide to the Purity Assessment of Boc-Protected Amino Acids by HPLC
For Researchers, Scientists, and Drug Development Professionals
The chemical and enantiomeric purity of Boc-protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). Impurities in these critical starting materials can introduce undesired modifications and diastereomers into the final peptide, complicating purification and potentially impacting the pharmacological and toxicological profile of the drug substance. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the predominant analytical technique for the stringent quality control of these reagents due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an objective comparison of HPLC methods for assessing the purity of Boc-protected amino acids, offers detailed experimental protocols, and contrasts the technique with viable alternatives, supported by experimental insights.
The Role of HPLC in Purity Determination
RP-HPLC separates molecules based on their relative hydrophobicity. The Boc-protected amino acid and any potential impurities are introduced into a column packed with a nonpolar stationary phase (typically C18). A polar mobile phase is then pumped through the column. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later than more polar compounds. By using a gradient, where the concentration of an organic solvent is increased over time, even compounds with subtle differences in polarity can be effectively separated and quantified using a UV detector.
Common Impurities Detected by HPLC:
-
Starting Materials: Unreacted free amino acids.
-
Di-Boc Species: Over-protection leading to a second Boc group on the amino acid.
-
Dipeptides: Self-coupling of the amino acid during the protection reaction.
-
Enantiomeric Impurities: The presence of the undesired D-isomer in a batch of L-amino acid, or vice-versa. This requires specialized chiral HPLC methods for detection.
-
Degradation Products: Impurities formed during storage or handling.
Experimental Protocol: General-Purpose RP-HPLC Method
This protocol provides a robust starting point for the purity analysis of a wide range of Boc-protected amino acids. Optimization may be required based on the specific amino acid's properties.
Objective: To separate the main Boc-amino acid component from potential polar and non-polar impurities.
Instrumentation and Materials:
-
System: HPLC or UPLC system with a gradient pump and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard: A high-purity reference standard of the Boc-amino acid being tested.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Boc-amino acid sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Standard Preparation: Prepare a reference standard solution at the same concentration.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Injection: Inject 5-10 µL of the sample solution onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.
Data Presentation and Comparison
Quantitative data is essential for comparing methodologies. The following tables summarize typical HPLC parameters and compare HPLC with alternative analytical techniques.
Table 1: Typical HPLC Parameters for Boc-Amino Acid Purity Analysis
| Parameter | Recommended Setting | Purpose |
| Column | C18 (ODS), 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately hydrophobic molecules. |
| Mobile Phase A | 0.1% TFA in H₂O | Acidifies the mobile phase to ensure sharp peaks for carboxylic acids. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier used to elute compounds from the column. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar (early) and non-polar (late) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 2 |
Confirming the Structure of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate: A Comparative Guide to Spectroscopic Techniques
In the landscape of pharmaceutical research and synthetic chemistry, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of "Tert-butyl 4-(2-(boc-amino)ethyl)benzoate," a molecule featuring several key functional groups. We will delve into the expected NMR data and contrast this powerful technique with other common analytical methods, supported by experimental protocols and data visualization.
NMR Spectroscopy Analysis: A Detailed Look
NMR spectroscopy stands as a cornerstone of organic chemistry for its ability to provide a detailed atomic-level map of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR signals for the target molecule are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.95 | Doublet | 2H | Aromatic (protons ortho to ester) |
| b | ~ 7.25 | Doublet | 2H | Aromatic (protons ortho to ethyl group) |
| c | ~ 4.85 | Broad Singlet | 1H | N-H (Boc-amine) |
| d | ~ 3.35 | Quartet | 2H | -CH₂-NH- |
| e | ~ 2.85 | Triplet | 2H | Ar-CH₂- |
| f | ~ 1.57 | Singlet | 9H | Tert-butyl (ester) |
| g | ~ 1.45 | Singlet | 9H | Tert-butyl (Boc group) |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of symmetry in the para-substituted benzene ring, fewer than the total number of carbons will be observed.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.0 | C=O (Ester) |
| ~ 156.0 | C=O (Boc) |
| ~ 145.0 | Aromatic C (quaternary, attached to ethyl) |
| ~ 129.5 | Aromatic CH (ortho to ester) |
| ~ 128.0 | Aromatic C (quaternary, attached to ester) |
| ~ 127.5 | Aromatic CH (ortho to ethyl) |
| ~ 81.0 | Quaternary C (Tert-butyl ester) |
| ~ 79.5 | Quaternary C (Boc) |
| ~ 42.0 | -CH₂-NH- |
| ~ 38.0 | Ar-CH₂- |
| ~ 28.4 | Tert-butyl CH₃ (ester) |
| ~ 28.3 | Tert-butyl CH₃ (Boc) |
Note: These are estimated chemical shift values.
Caption: Workflow for the structural elucidation of a synthesized compound.
Comparison with Alternative Methods
While NMR is exceptionally powerful, a multi-technique approach is often employed for comprehensive structural validation. Mass spectrometry and FTIR spectroscopy provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, number and type of C and H atoms. | Non-destructive, provides unambiguous structure. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity (pico- to femtomole), fast analysis. | Does not directly provide atom connectivity, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, inexpensive, good for identifying key bonds. | Provides limited information on the overall carbon skeleton, complex spectra can be hard to interpret. |
Each technique offers a unique piece of the structural puzzle. MS would confirm the molecular weight of 307.40 g/mol , and FTIR would show characteristic absorptions for the N-H bond, the two distinct C=O bonds (ester and carbamate), and the aromatic ring.
Caption: Correlation of predicted ¹H NMR signals to the molecular structure.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Obtain ¹³C NMR spectra on the same instrument, typically requiring a longer acquisition time.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Comparative Protocols
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions
-
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Tert-butyl 4-(2-(boc-amino)ethyl)benzoate, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and operational efficiency. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar chemical structures, including benzoate esters and Boc-protected amines.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[1][2][3][4][5] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes and aerosols.[6][7][8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7][9] |
| Body | Laboratory coat | A standard lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.[2] For larger quantities or increased risk of splashing, consider a chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Engineering controls like a fume hood are the primary method to control inhalation exposure.[10][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][3][6] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors or dust.[6][10][11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[12] Avoid eating, drinking, or smoking in laboratory areas.
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[13] Collect the absorbed material into a suitable, labeled container for disposal.[12] Ensure adequate ventilation during cleanup. For large spills, contact your institution's environmental health and safety department.
Storage:
-
Container: Keep the container tightly closed when not in use to prevent contamination and potential degradation.[12][13]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]
Waste Collection:
-
Solid Waste: Unused or contaminated solid material should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[12][13]
-
Contaminated Materials: Used gloves, absorbent materials from spills, and other contaminated disposable items should be collected in a designated hazardous waste container.
Disposal Procedure:
-
Contact your institution's designated hazardous waste management provider for collection and disposal.
-
Provide the waste management provider with a complete and accurate description of the waste, including the chemical name and any known hazards.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. pss.basf.us [pss.basf.us]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. cp.org.nz [cp.org.nz]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. boconline.co.uk [boconline.co.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
